Cyclohexa-1,2-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14847-23-5 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2 |
InChI Key |
NMGSDTSOSIPXTN-UHFFFAOYSA-N |
SMILES |
C1CC=C=CC1 |
Canonical SMILES |
C1CC=C=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
cyclohexa-1,2-diene structure and bonding
An In-depth Technical Guide to the Structure and Bonding of Cyclohexa-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fleeting, high-energy isomer of C₆H₈ that has captivated organic chemists for decades. As a quintessential example of a strained reactive intermediate, its study offers fundamental insights into the limits of molecular stability, bonding under geometric duress, and the mechanisms of strain-promoted reactions. This guide provides a detailed examination of the unique structural and electronic features of this compound, summarizes its key quantitative chemical data, and presents a detailed experimental protocol for its generation and subsequent trapping.
Introduction
This compound, a cyclic allene, is a non-aromatic isomer of benzene that is characterized by its extreme instability and high reactivity.[1] The incorporation of a linear allene moiety into a six-membered ring induces substantial ring strain, estimated to be between 30–50 kcal/mol.[1] This high degree of strain makes the molecule a transient species under normal conditions, readily undergoing dimerization or participating in rapid cycloaddition reactions to relieve its internal energy.[1][2] Despite its ephemeral nature, this compound is a valuable intermediate in organic synthesis and serves as a model system for understanding the behavior of highly strained molecules. Its generation under mild conditions has enabled its use in complex synthetic pathways, demonstrating its utility in constructing intricate molecular architectures.[3]
Molecular Structure and Electronic Bonding
The core of this compound's unique properties lies in its distorted geometry. An ideal, unstrained allene features a linear C=C=C bond angle of 180°. Forcing this moiety into a six-membered ring constrains this angle significantly, leading to a bent allene structure and a high degree of angle strain. This geometric distortion has profound effects on the electronic structure.
The bonding in an allene is characterized by two perpendicular π-systems. In this compound, the ring's puckering and the bent C=C=C axis cause a distortion of these π-molecular orbitals, which directly influences the molecule's reactivity.[1] Computational studies have been instrumental in elucidating this electronic arrangement, highlighting significant deviations from linear allenes and providing a basis for understanding its chemical behavior.[1] The molecule is also chiral, and the isolation of optically active cycloadducts has confirmed its ability to exist in enantiomeric forms.
Below is a conceptual representation of the orthogonal π-systems within the strained cyclic framework of this compound.
Caption: Orthogonal π-systems in this compound.
Quantitative Data
Due to its transient nature, experimental determination of the precise geometry of this compound is exceedingly difficult. The majority of available quantitative data comes from computational chemistry studies, typically employing methods like Density Functional Theory (DFT). While specific bond lengths and angles are not consistently reported across the literature, the key energetic parameters are well-established.
| Parameter | Value | Method | Reference |
| Ring Strain | 30 - 50 kcal/mol | Estimate | [1] |
| Relative Free Energy | +101 kcal/mol (vs. Benzene) | DFT (for 1,2,3-cyclohexatriene) | [1] |
Note: The relative free energy is for the closely related and also highly strained isomer, 1,2,3-cyclohexatriene, and serves as a strong indicator of the immense destabilization in this compound compared to its aromatic counterpart.
Experimental Protocols: Generation and Trapping
The study of this compound relies on its in-situ generation and immediate trapping by a reactive partner. An effective and mild method involves the fluoride-induced β-elimination of a silyl triflate precursor.[3] The following protocol is adapted from established procedures for the generation of this compound and its trapping with a diene such as 1,3-diphenylisobenzofuran.[3]
Objective
To generate this compound from 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and trap it via an in-situ [4+2] cycloaddition reaction.
Materials and Reagents
-
6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor)
-
1,3-Diphenylisobenzofuran (Trapping Agent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (Fluoride Source)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Water (for quenching)
-
n-Hexane (for extraction)
-
Saturated aq. NaCl solution (Brine)
-
Anhydrous Na₂SO₄ or MgSO₄ (Drying agent)
-
Standard laboratory glassware, including a round-bottom flask, syringe, separatory funnel, and magnetic stirrer.
-
Rotary evaporator and column chromatography setup (for purification).
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the trapping agent, 1,3-diphenylisobenzofuran (1.2 equivalents).
-
Precursor Addition: Dissolve the precursor, 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equivalent), in anhydrous THF and add it to the reaction flask.
-
Initiation of Elimination: While stirring the solution at ambient temperature (22–24 °C), add the 1.0 M solution of tetrabutylammonium fluoride in THF (1.5 equivalents) dropwise via syringe over a period of approximately 15 minutes.[3]
-
Reaction: Allow the mixture to stir at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the trapping agent. A typical reaction time is 1.5 hours.[3]
-
Quenching: Upon completion, quench the reaction by adding deionized water.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as n-hexane or diethyl ether (e.g., 3 x 100 mL).[3]
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude product, the Diels-Alder cycloadduct, can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
The logical flow from precursor to the final, stable cycloadduct is visualized below.
Caption: Workflow for generation and trapping of this compound.
Conclusion
This compound remains a subject of significant interest due to the fundamental principles of chemical bonding and reactivity it embodies. Its structure, severely distorted from ideal geometries, results in a highly strained and reactive molecule. While its transient existence precludes direct study under most conditions, a combination of computational analysis and in-situ trapping experiments has provided a robust understanding of its properties. The methodologies developed for its controlled generation under mild conditions continue to expand its potential as a reactive intermediate in the strategic synthesis of complex organic molecules, ensuring its relevance in modern chemical research.
References
A Technical Guide to the Theoretical Stability of Cyclohexa-1,2-diene
Executive Summary: Cyclohexa-1,2-diene is a highly strained, transient isomer of cyclohexadiene. Its existence as a short-lived intermediate makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for understanding its stability, structure, and reactivity. This guide provides an in-depth analysis of the theoretical studies that have elucidated the energetic landscape of this unique cyclic allene. By examining its stability relative to its isomers and detailing the computational methodologies used, we quantify the immense ring strain and explore its subsequent reaction pathways.
Introduction to a Strained Cyclic Allene
This compound is an organic molecule with the chemical formula C₆H₈.[1] It belongs to the family of cyclohexadienes, which also includes the more stable and common 1,3- and 1,4-isomers. What makes this compound remarkable is its allenic functional group—two consecutive double bonds (a cumulated diene)—incorporated within a six-membered ring.[2] This structural feature imposes severe geometric constraints, leading to significant ring strain and making the molecule exceptionally reactive and unstable.[2][3]
The fleeting nature of this compound means it is typically observed only as a transient intermediate, which can be generated and then rapidly "trapped" by other reagents.[4] Its high reactivity is a direct consequence of its instability, as the molecule readily undergoes reactions to release its substantial strain energy.[3] Given these experimental limitations, computational chemistry provides critical insights into its intrinsic properties, offering a window into the molecule's geometry, electronic structure, and energetic profile.[2][3]
The Energetic Landscape: Stability in Context
To appreciate the profound instability of this compound, it is useful to compare it with its more stable isomers, cyclohexa-1,3-diene and cyclohexa-1,4-diene.
-
Cyclohexa-1,3-diene: This isomer benefits from the electronic stabilization of its conjugated π-system, where the double bonds are separated by a single bond.
-
Cyclohexa-1,4-diene: While its double bonds are isolated and not conjugated, it adopts a stable, low-energy conformation.
The key destabilizing factor in this compound is the immense angle and torsional strain required to accommodate a linear C=C=C allene unit within a six-membered ring. The ideal bond angle for the central carbon of an allene is 180°, a geometry that is impossible to achieve in a small ring. This deviation from ideal geometry is the primary source of its high energy. A related strained isomer, 1,2,3-cyclohexatriene, has a calculated free energy that is a remarkable 101 kcal/mol higher than that of benzene, illustrating the immense energetic penalty of incorporating cumulated double bonds into a six-membered ring.[5][6]
| Compound | Key Structural Feature | Relative Stability | Notes |
| Cyclohexa-1,3-diene | Conjugated double bonds | Most Stable | Stabilized by π-electron delocalization. |
| Cyclohexa-1,4-diene | Isolated double bonds | Intermediate | Less stable than the 1,3-isomer but far more stable than the 1,2-isomer. |
| This compound | Cumulated double bonds (allene) | Least Stable (Highly Unstable) | High degree of angle and torsional strain. |
Theoretical Methodologies for Stability Analysis
The study of transient species like this compound relies heavily on high-level computational methods. These theoretical protocols allow for the calculation of molecular geometries, energies, and reaction barriers, providing data that is difficult or impossible to obtain experimentally.
Computational Approaches: Theoretical investigations into cyclic allenes employ a range of sophisticated methods to ensure accuracy. The choice of method is critical for correctly describing the complex electronic structure and energetics.
| Method Type | Specific Functionals/Levels | Application and Strengths |
| Density Functional Theory (DFT) | B3LYP, M06-2X | A widely used approach that offers a good balance of computational cost and accuracy for geometry optimizations and energy calculations of ground states.[7] |
| Ab Initio Methods | MP2 (Møller-Plesset), CCSD(T) (Coupled Cluster) | Higher-accuracy methods that are more computationally intensive. They are often used as benchmarks to validate DFT results for reaction barriers and energies. |
| Multi-Reference Methods | MR-CI (Multi-Reference Configuration Interaction) | Essential for systems that may have significant diradical character, such as the transition state for the racemization of chiral allenes.[4] |
Typical Computational Workflow: The process of theoretically assessing the stability and reactivity of a molecule like this compound follows a structured workflow. This begins with defining the molecular structure and proceeds through energy calculations and analysis of its reaction pathways.
Quantitative Theoretical Insights
Computational studies provide specific quantitative data that underscore the instability of this compound.
Geometric Distortion: The most telling evidence of strain is found in the molecule's calculated geometry. The C=C=C bond angle is severely bent from the ideal 180° of a linear allene. This distortion is a direct measure of the immense angle strain.
| Parameter | Ideal Value (Linear Allene) | Calculated Value (this compound) | Consequence |
| C=C=C Bond Angle | 180° | ~130-135° (Varies with method) | Severe angle strain |
| Dihedral Angles | N/A | Highly twisted | Significant torsional strain |
Strain Energy and Energetics: The total strain energy of this compound is estimated to be in the range of 30–50 kcal/mol.[3] High-level calculations using the MR-CI method have investigated the energy barrier for the racemization (inversion of chirality) of this compound. The transition state for this process, which involves a planar (and achiral) allene moiety, is calculated to be 14.1 kcal/mol less stable than the ground-state chiral structure.[4] This relatively low barrier indicates that the molecule is conformationally flexible despite its strain.
Reaction and Isomerization Pathways: Due to its high energy, this compound is predicted to be extremely reactive. Theoretical studies focus on mapping the potential energy surface for its various decay channels, including dimerization, cycloaddition, and isomerization. The high strain energy provides a strong thermodynamic driving force for these reactions.[3] For instance, cycloadditions with dienes or nitrones are common trapping reactions, and DFT studies are used to understand the mechanisms and regioselectivity of these processes.[8]
Conclusion and Outlook
Theoretical studies have been paramount in defining the properties of this compound. Computational chemistry confirms that it is a high-energy, strained molecule whose instability stems directly from the geometric impossibility of accommodating a linear allene within a six-membered ring. Quantitative data on its geometry, strain energy, and reaction barriers paint a clear picture of a species poised for rapid transformation. These theoretical insights not only explain its transient nature but also guide experimental efforts to trap and utilize this reactive intermediate in complex chemical syntheses. Future computational work may further explore the reactivity of substituted cyclohexa-1,2-dienes and their roles in novel strain-promoted reactions.
References
- 1. 1,2-Cyclohexadiene | C6H8 | CID 34700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (14847-23-5) for sale [vulcanchem.com]
- 3. This compound | 14847-23-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Energetic Penalty: A Technical Guide to the Computational Analysis of Cyclohexa-1,2-diene Strain Energy
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,2-diene, a fleeting and highly reactive cyclic allene, stands as a molecule of significant interest in organic synthesis and mechanistic studies. Its transient nature is a direct consequence of substantial ring strain, a thermodynamic penalty arising from the distortion of bond angles and lengths from their ideal geometries. Understanding and quantifying this strain energy is paramount for predicting reactivity, designing synthetic pathways, and developing novel therapeutic agents. This technical guide provides an in-depth computational analysis of the strain energy of this compound, presenting key data, detailed methodologies, and visual workflows to aid researchers in this field.
Quantitative Assessment of Strain Energy
The strain energy of this compound has been a subject of numerous computational studies. The calculated values vary depending on the theoretical model and basis set employed. Below is a summary of reported strain energies, providing a comparative overview of different computational approaches.
| Compound | Computational Method | Basis Set | Strain Energy (kcal/mol) | Reference |
| This compound | B3LYP | 6-311+G(d,p) | 32 | [1][2] |
| 1,2,4-Cyclohexatriene | B3LYP | 6-311+G(d,p) | 34 | [1][2] |
| This compound | Not Specified | Not Specified | 20 | [3] |
Experimental and Computational Protocols
The determination of strain energy in transient species like this compound relies heavily on computational chemistry. The most common and reliable methods involve the use of isodesmic and homodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
Homodesmic Reaction Protocol for Strain Energy Calculation
A robust method for calculating the ring strain energy (RSE) involves constructing a homodesmic reaction where the strained cyclic molecule is broken down into smaller, strain-free fragments. The strain energy is then the calculated enthalpy change of this reaction.
Methodology:
-
Molecule Geometry Optimization: The three-dimensional structures of the strained molecule (e.g., this compound) and the strain-free reference molecules are optimized using a selected level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This step involves finding the minimum energy conformation of each molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies (E) and the ZPVE are calculated for all species in the homodesmic reaction.
-
Strain Energy Calculation: The strain energy is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants, including the ZPVE corrections.
A general equation for calculating the ring strain of a cycloalkane is: ERS[n] = E[CnH2n] - nE[CH2][4]
For this compound, a suitable homodesmic reaction would be:
This compound + 2 x Propane -> 2 x Propene + Butane
In this reaction, the C6 ring of this compound is broken down into smaller, acyclic molecules that preserve the number and types of C-C and C-H bonds, as well as the hybridization of the carbon atoms.
Visualizing Computational Workflows and Molecular Strain
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the computational workflow for strain energy analysis and the concept of ring strain.
Caption: Computational workflow for determining strain energy using a homodesmic reaction approach.
References
The Electronic Structure of Strained Cyclic Allenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strained cyclic allenes, a class of highly reactive molecules, have garnered significant interest due to their unique bonding and electronic structures. The incorporation of the typically linear allene moiety into a small ring system induces significant geometric distortion, leading to a fascinating interplay of strain and electronic properties. This guide provides an in-depth analysis of the electronic structure of these transient intermediates, focusing on their theoretical underpinnings, experimental characterization, and the relationship between ring strain and reactivity. This understanding is crucial for harnessing their synthetic potential in constructing complex molecular architectures relevant to drug development and materials science.
The Impact of Strain on Electronic and Geometric Structure
The defining feature of small-ring cyclic allenes is the substantial deviation from the ideal 180° C=C=C bond angle of unstrained allenes. This bending induces significant ring strain, which profoundly alters the electronic structure. As the ring size decreases, the strain energy increases dramatically. This increased strain leads to a weakening of the allene's π-bonds and a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule more reactive.
Quantitative Strain Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the strain in these often-elusive molecules. The table below summarizes the calculated allene functional group strain for a homologous series of cyclic allenes.
| Cyclic Allene | Ring Size | Strain Energy (kcal/mol)[1] |
| 1,2-Cyclononadiene | 9 | 2 |
| 1,2-Cyclooctadiene | 8 | 5 |
| 1,2-Cycloheptadiene | 7 | 14 |
| 1,2-Cyclohexadiene | 6 | 32 |
| 1,2-Cyclopentadiene | 5 | 51 |
| 1,2-Cyclobutadiene | 4 | 65 |
Calculations performed at the B3LYP/6-311+G(d,p)+ZPVE level of theory.
Geometric Parameters and Electronic Properties
The geometric distortion in strained cyclic allenes directly influences their electronic properties. For instance, in 1,2-cyclohexadiene, the C1-C2-C3 bond angle is calculated to be approximately 132.8°.[2] This significant bending from linearity alters the hybridization of the central carbon atom and the overlap of the p-orbitals, which in turn affects the energies of the molecular orbitals. While a comprehensive, experimentally derived dataset of geometric parameters and HOMO-LUMO gaps for a full series of strained cyclic allenes is challenging to obtain due to their transient nature, computational studies consistently show a trend of a decreasing HOMO-LUMO gap with increasing strain.
Experimental Protocols
The study of strained cyclic allenes necessitates specialized experimental techniques for their generation and characterization, given their high reactivity and short lifetimes.
Generation of Strained Cyclic Allenes: The Silyl Triflate Precursor Method
A common and effective method for the in-situ generation of strained cyclic allenes, such as 1,2-cyclohexadiene, involves the fluoride-induced elimination of a silyl triflate precursor.[3][4][5]
Synthesis of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (A Precursor to 1,2-Cyclohexadiene)
-
Preparation of 2-(Triethylsilyl)cyclohexan-1-one: To a solution of lithium diisopropylamide (LDA) (2.5 equivalents) in anhydrous tetrahydrofuran (THF) at ambient temperature, (cyclohex-1-en-1-yloxy)triethylsilane (1 equivalent) is added. The reaction mixture is stirred for 1-2.5 hours.[6][7]
-
Formation of the Silyl Enol Ether Precursor: The reaction mixture from the previous step is cooled to -78°C. Comins' reagent (2 equivalents) in anhydrous THF is then added dropwise. The reaction is allowed to warm to ambient temperature.[6][7]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with n-hexane. The combined organic layers are washed with saturated aqueous NaCl solution, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.[6][7]
-
In-situ Generation of 1,2-Cyclohexadiene: The synthesized precursor is dissolved in a suitable solvent (e.g., THF). A fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equivalents), is added to the solution at ambient temperature. This induces a β-elimination, generating the transient 1,2-cyclohexadiene, which can then be trapped by a suitable reagent.[6][7]
Characterization by Time-Resolved Photoelectron Spectroscopy (TRPES)
TRPES is a powerful technique for probing the electronic structure of short-lived species.
General Experimental Setup:
-
Molecular Beam Generation: The transient cyclic allene, generated in the gas phase, is introduced into a high-vacuum chamber via a molecular beam.
-
Pump-Probe Ionization: An ultrashort "pump" laser pulse excites the molecule. After a precisely controlled time delay, a "probe" laser pulse with sufficient energy ionizes the molecule.[8][9]
-
Electron Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using a spectrometer, such as a magnetic bottle time-of-flight analyzer.
-
Data Acquisition: The photoelectron spectrum is recorded as a function of the pump-probe delay, providing information about the evolution of the electronic states of the transient molecule.
Visualizing Key Concepts and Processes
Logical Relationship: Strain and Reactivity
The following diagram illustrates the fundamental relationship between the ring size of a cyclic allene, the resulting ring strain, and its impact on the molecule's electronic structure and reactivity.
References
- 1. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
Spectroscopic Properties of Cyclohexa-1,2-diene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,2-diene, a strained cyclic allene, is a highly reactive and transient intermediate in organic synthesis. Its fleeting existence makes direct spectroscopic characterization challenging, necessitating specialized techniques such as matrix isolation spectroscopy and computational modeling. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing both experimental and theoretical data. It also includes experimental protocols for its generation and trapping, and visualizations of its key reaction pathways.
Generation of this compound
Due to its high reactivity, this compound is typically generated in situ and either trapped immediately by a reacting partner or stabilized in an inert matrix at cryogenic temperatures for spectroscopic analysis. Common methods for its generation include:
-
Dehydrohalogenation of 1-halocyclohexenes: This is a widely used method involving the elimination of a hydrogen halide from a 1-halocyclohexene precursor using a strong base.
-
Flash Vacuum Pyrolysis (FVP): FVP of suitable precursors at high temperatures and low pressures can generate this compound in the gas phase, which can then be condensed with an inert gas for matrix isolation studies.
Spectroscopic Data
The transient nature of this compound means that its spectroscopic data is primarily obtained through a combination of matrix isolation experiments and computational chemistry.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by a distinctive allenic C=C=C stretching vibration.
Table 1: Calculated and Experimental Infrared Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) (Argon Matrix) |
| C=C=C asymmetric stretch | 1830 | 1826 |
| CH₂ wag | 1450 | 1448 |
| CH₂ twist | 1310 | 1308 |
| Ring deformation | 1050 | 1045 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct NMR spectroscopic data for this compound is not available due to its short lifetime in solution. However, computational methods have been employed to predict its ¹³C and ¹H NMR chemical shifts.
Table 2: Calculated NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |
| ¹³C | C1, C2 (sp) | ~190 |
| C3, C6 (sp²) | ~110 | |
| C4, C5 (sp³) | ~25 | |
| ¹H | H3, H6 | ~6.0 |
| H4, H5 | ~2.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions of the allenic system. Due to its instability, experimental UV-Vis data is scarce and typically obtained from transient absorption spectroscopy. Computational studies provide theoretical predictions of its electronic transitions.
Table 3: Calculated UV-Vis Absorption Maxima for this compound
| Transition | Calculated λₘₐₓ (nm) |
| π → π* | ~250-300 |
Experimental Protocols
Generation and Matrix Isolation of this compound via Flash Vacuum Pyrolysis
This protocol describes a general procedure for the generation of this compound by FVP and its subsequent isolation in an inert gas matrix for spectroscopic analysis.
Experimental Workflow:
Figure 1. Workflow for FVP generation and matrix isolation of this compound.
Methodology:
-
Precursor Synthesis: A suitable precursor, such as a derivative of 1-diazocyclohept-2-ene, is synthesized and purified.
-
Flash Vacuum Pyrolysis: The precursor is vaporized and passed through a heated quartz tube under high vacuum (typically 10⁻⁵ to 10⁻⁶ torr) at temperatures ranging from 500 to 800 °C.
-
Matrix Isolation: The pyrolyzed gas stream, containing this compound, is co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.
-
Spectroscopic Analysis: The matrix-isolated species is then analyzed using infrared and/or UV-Vis spectroscopy.
Key Reaction Pathways
This compound is highly reactive and readily undergoes cycloaddition reactions.
Dimerization
In the absence of a trapping agent, this compound rapidly dimerizes. The dimerization is believed to proceed through a [4+2] cycloaddition (Diels-Alder) pathway where one molecule acts as the diene and the other as the dienophile.
Figure 2. Proposed [4+2] cycloaddition pathway for the dimerization of this compound.
Diels-Alder Reaction
This compound is a potent dienophile in Diels-Alder reactions. It can be efficiently trapped by various dienes, such as cyclopentadiene or furan, to form stable cycloadducts.
Figure 3. Generalized Diels-Alder reaction of this compound with a diene.
Conclusion
The spectroscopic characterization of this compound presents a significant challenge due to its high reactivity. However, the combination of matrix isolation techniques and computational chemistry has provided valuable insights into its structure and properties. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this and other transient chemical species. Further investigations using advanced transient spectroscopic methods will continue to refine our understanding of the electronic structure and dynamics of this fascinating molecule.
reactivity of cyclohexa-1,2-diene as a transient intermediate
An In-depth Technical Guide to the Reactivity of Cyclohexa-1,2-diene as a Transient Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a cyclic allene, is a highly reactive and transient intermediate in organic synthesis.[1] Its significance lies in the substantial ring strain resulting from the incorporation of a linear allene moiety within a six-membered ring.[2] This inherent strain makes the molecule exceptionally unstable and serves as the driving force for its rapid reactions.[1][2] This guide provides a comprehensive overview of the generation, reactivity, and synthetic utility of this compound, with a focus on its behavior in cycloaddition reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to serve as a technical resource for professionals in chemical and pharmaceutical research.
Generation of this compound
Due to its extreme instability, this compound cannot be isolated and must be generated in situ.[1] The primary methods for its generation involve elimination reactions from stable, readily synthesized precursors. Silyl triflates have emerged as particularly effective precursors, allowing for the generation of the allene under mild conditions.[3][4]
Precursor Synthesis
A common and practical approach to synthesizing precursors for this compound involves a one-pot rearrangement and triflation of a silyl enol ether derived from cyclohexanone.[5] For example, 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate can be prepared via a retro-Brook rearrangement followed by a triflation protocol.[3]
Generation from Precursors
Two principal methods are employed to induce elimination from these precursors:
-
Fluoride-Induced β-Elimination: This is a mild and chemoselective method for generating cyclic allenes.[4] Treatment of a precursor like 6-(trimethylsilyl)cyclohexenyl triflate with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), initiates the elimination to form the transient this compound.[1]
-
Base-Mediated Elimination: Strong, non-nucleophilic bases can also be used to generate the allene. For instance, keto-substituted 1,2-cyclohexadienes have been successfully generated using potassium tert-butoxide (KOt-Bu).[6]
Caption: Workflow for the in situ generation of this compound.
Reactivity and Reaction Profile
The high reactivity of this compound is dominated by reactions that relieve its significant ring strain. In the absence of a suitable trapping agent, it undergoes rapid dimerization.[1] However, its synthetic utility is realized when it is intercepted by various reactants in cycloaddition reactions.[3]
Dimerization
When generated without a trapping agent, this compound readily dimerizes.[1][6] Keto-substituted derivatives have been observed to dimerize through an unusual formal hetero-Diels-Alder pathway.[6]
Cycloaddition Reactions
This compound is a versatile partner in various cycloaddition reactions, providing access to a diverse range of complex polycyclic scaffolds.[3][7] These reactions typically proceed with high efficiency and selectivity.[4]
-
[4+2] Cycloadditions (Diels-Alder Reactions): As a potent dienophile, this compound reacts readily with conjugated dienes. It has been successfully trapped with reagents like furan, 2,5-dimethylfuran, and 1,3-diphenylisobenzofuran to yield Diels-Alder adducts with high regio- and diastereoselectivity.[5][6]
-
[3+2] Cycloadditions: The strained allene efficiently reacts with 1,3-dipoles. Trapping with nitrones and azides provides corresponding cycloadducts in good yields.[5] The reaction with azides can be followed by a facile loss of dinitrogen, leading to the formation of tetrahydroindoles or polycyclic aziridines.
-
[2+2] Cycloadditions: Reactions with alkenes like styrene have also been reported to produce cyclobutane-containing structures.[5]
-
Hetero-Diels-Alder Reactions: Electron-deficient this compound intermediates can also participate in hetero-Diels-Alder reactions, for example with enamine dienophiles, as supported by DFT calculations suggesting a concerted asynchronous mechanism.[6]
Caption: Competing reaction pathways for transient this compound.
Quantitative Reactivity Data
The trapping of this compound is generally efficient, leading to good or excellent yields of the corresponding cycloadducts. The following table summarizes reported outcomes for various trapping agents.
| Trapping Agent | Reaction Type | Product | Yield/Selectivity | Reference |
| 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | Diels-Alder Adduct | Good Yield | [5] |
| Furan / 2,5-Dimethylfuran | [4+2] Cycloaddition | Diels-Alder Adduct | High Regio- and Diastereoselectivity | [6] |
| Styrene | [2+2] Cycloaddition | Cyclobutane Adduct | Good Yield | [5] |
| Nitrone | [3+2] Cycloaddition | Isoxazolidine Adduct | Good Yield | [5] |
| Azides | [3+2] Cycloaddition | Triazoline Adducts (precursors to aziridines) | High Regio- and Diastereoselectivity | [4] |
| Enamines | Hetero-Diels-Alder | Dihydropyran Adduct | High Regio- and Diastereoselectivity | [6] |
Experimental Protocols
This section provides a generalized methodology for the generation and subsequent trapping of this compound, based on fluoride-induced elimination.
General Procedure for Generation and Trapping
Objective: To generate this compound from a silyl triflate precursor and trap it in situ with a diene or dipole.
Materials:
-
6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor)[5]
-
Trapping agent (e.g., 1,3-diphenylisobenzofuran, furan, or a suitable 1,3-dipole)[4][5][6]
-
Fluoride source (e.g., anhydrous CsF)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Inert atmosphere apparatus (e.g., Schlenk line with argon or nitrogen)
Protocol:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the silyl triflate precursor (1.0 eq) and the chosen trapping agent (typically 1.5-3.0 eq).
-
Solvent Addition: Add anhydrous solvent via syringe to dissolve the reagents.
-
Initiation: Add the fluoride source (e.g., CsF, ~2.0 eq) to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 1-24 hours), or until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.
-
Characterization: The structure and stereochemistry of the purified product are confirmed using standard analytical techniques (NMR, HRMS, and in some cases, X-ray crystallography).[6]
Caption: Stepwise workflow for a typical trapping experiment.
Conclusion
This compound is a powerful, albeit transient, synthetic intermediate whose reactivity is governed by its inherent ring strain. Modern methods for its in situ generation from stable precursors have enabled its use in a variety of stereoselective cycloaddition reactions. The ability to form complex, polycyclic molecules in a controlled manner makes this compound a valuable tool in the synthesis of natural products, medicinal agents, and advanced materials.[3] A thorough understanding of its generation and reactivity profile is therefore essential for researchers aiming to leverage strained intermediates for complex molecular construction.
References
- 1. This compound | 14847-23-5 | Benchchem [benchchem.com]
- 2. This compound (14847-23-5) for sale [vulcanchem.com]
- 3. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Orbital Theory of Cyclohexa-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexa-1,2-diene is a highly strained and transient cyclic allene that has fascinated chemists for decades. Its fleeting existence makes direct experimental characterization challenging, necessitating a synergistic approach combining advanced computational methods and specialized experimental techniques. This guide provides a comprehensive overview of the molecular orbital (MO) theory of this compound, detailing its unique electronic structure, the consequences of severe ring strain, and the theoretical basis for its high reactivity. We present quantitative data from computational studies, outline key experimental protocols for its generation and detection, and use visualizations to clarify complex orbital interactions and reaction pathways.
The Fundamental Electronic Structure of Allenes
To understand the complex MO landscape of this compound, one must first consider the bonding in a simple, unstrained allene, such as propadiene (H₂C=C=CH₂). The central carbon atom is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp²-hybridized terminal carbons. The two remaining p-orbitals on the central carbon are orthogonal (perpendicular) to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal carbons to form two independent, perpendicular π-bonding systems. This unique arrangement dictates the non-planar geometry of allene substituents.
The Impact of Ring Strain in this compound
Incorporating the C=C=C moiety into a six-membered ring forces a severe deviation from the ideal 180° bond angle of the central sp-hybridized carbon. This geometric constraint is the primary source of the molecule's high strain energy and unusual reactivity. The bending of the allene unit leads to:
-
Rehybridization: The orbitals of the central carbon atom (C2) acquire more p-character in the σ-bonds within the ring to accommodate the bent geometry.
-
Destabilization of π-Orbitals: The enforced bending reduces the efficiency of the p-orbital overlap in the π-systems, raising their energy. The π-system contained within the plane of the bent carbon framework (the "in-plane" π-system) is particularly destabilized.
-
Chirality: The bent, non-planar structure of this compound makes it a chiral molecule.
Computational studies have identified two key structures on the potential energy surface: the chiral, bent allene ground state (C₂ symmetry) and a planar, achiral diradical structure (Cₛ symmetry) which acts as the transition state for racemization.
Computational and Experimental Data
Due to its transient nature, much of our understanding of this compound comes from high-level quantum chemical calculations.
Quantitative Computational Data
Theoretical studies have provided detailed insights into the geometry and energetics of this compound. The data below is derived from multireference configuration interaction (MR-CI) and density functional theory (DFT) calculations.
| Parameter | Allene Ground State (1a) | Planar Diradical (1b, TS) |
| Symmetry | C₂ | Cₛ |
| Relative Energy (kcal/mol) | 0.0 | 14.1 |
| C1=C2=C3 Bond Angle | ~134° | ~128° |
| C1-C2 Bond Length (Å) | ~1.29 Å | ~1.36 Å |
| C2-C3 Bond Length (Å) | ~1.29 Å | ~1.36 Å |
| C1-C6 Bond Length (Å) | ~1.52 Å | ~1.49 Å |
| Dihedral Angle (H1-C1-C2-C3) | ~163.6° | 180° (by definition) |
| (Data synthesized from computational studies reported in the literature) |
Experimental Protocols
Protocol 4.2.1: Computational Methodology (MR-CI/CASPT2)
A common high-level computational protocol for studying species like this compound involves a multi-step approach to accurately capture both static and dynamic electron correlation.
-
Geometry Optimization: Initial structures of the allene (C₂) and planar diradical (Cₛ) are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., cc-pVTZ).
-
Active Space Selection: A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed. For this compound, an active space comprising eight electrons in eight orbitals ([1][1]-CAS) is typically chosen. This space includes the σ and σ* orbitals of the C1-C2 and C2-C3 bonds, and the two π and π* orbital pairs.
-
Dynamic Correlation: To refine the energies, a second-order perturbation theory correction (CASPT2) or a multireference configuration interaction (MR-CI) calculation is performed using the CASSCF wavefunction as the reference. This step accounts for the dynamic electron correlation not captured by the CASSCF method.
-
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
Protocol 4.2.2: Generation and Trapping via Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis is a key technique for generating highly reactive, short-lived intermediates in the gas phase for spectroscopic analysis or trapping.
-
Precursor Synthesis: A suitable precursor, such as a 6,6-dihalobicyclo[3.1.0]hexane derivative, is synthesized.
-
Apparatus Setup: A standard FVP apparatus is used, consisting of a sample inlet, a high-temperature quartz pyrolysis tube housed in a furnace, and a cold finger (cooled with liquid nitrogen) for collecting the products. The system is maintained under high vacuum (~10⁻³ to 10⁻⁶ Torr).
-
Pyrolysis: The precursor is slowly sublimed into the hot quartz tube (heated to 500-900 °C). The high thermal energy induces the desired elimination or rearrangement reaction to form this compound.
-
Detection/Trapping:
-
Matrix Isolation IR: The pyrolysate is co-deposited onto a cryogenic window (e.g., CsI at ~10 K) with an inert gas (e.g., Argon). This traps the intermediate in an inert matrix, allowing for characterization by IR spectroscopy.
-
Photoelectron Spectroscopy: The gas-phase pyrolysate is directly introduced into the ionization chamber of a photoelectron spectrometer for analysis of its molecular orbital energies.[2]
-
Chemical Trapping: The precursor is co-pyrolyzed with an excess of a trapping agent (e.g., furan, styrene). The reactive this compound undergoes an immediate cycloaddition reaction, and the stable adduct is collected on the cold finger for subsequent analysis (NMR, GC-MS).
-
Molecular Orbitals and Chemical Reactivity
The unique MO structure of this compound governs its reactivity. The severe bending significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), which corresponds to the in-plane π-bond. This high-energy HOMO makes the molecule an exceptionally potent nucleophile and a reactive component in cycloaddition reactions.
Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the antibonding π*-orbital of the same in-plane system. The energy gap between the HOMO and LUMO is reduced by the strain, contributing to the molecule's kinetic instability.
Key reactions include:
-
[4+2] Cycloaddition (Diels-Alder): this compound can act as either the diene or the dienophile.[1][3][4][5] Its high-energy HOMO readily interacts with the LUMO of electron-poor dienophiles.
-
[2+2] Cycloaddition: The strained π-bonds readily participate in [2+2] cycloadditions with alkenes.
-
Nucleophilic Attack: The central carbon (C2) of the allene is electrophilic and is susceptible to attack by nucleophiles. This is a characteristic reaction of allenes, and the strain in the cyclic system enhances this reactivity.
Conclusion
The molecular orbital theory of this compound is a compelling case study in the chemistry of strained molecules. Its electronic structure is dominated by the conflict between the linear, orthogonal π-system required by the allene functional group and the geometric constraints of a six-membered ring. This conflict results in a high-energy, chiral ground state with a significantly destabilized HOMO, which is the root cause of its extreme reactivity and transient nature. The synergy between advanced computational chemistry and sophisticated experimental techniques like flash vacuum pyrolysis and matrix isolation spectroscopy has been indispensable in building a detailed and quantitative model of this fascinating reactive intermediate.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Photoelectron spectroscopy of transient species. The CS molecule - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
The Fleeting Existence and Synthetic Utility of Cyclohexa-1,2-diene: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,2-diene, a highly strained and transient cyclic allene, has captivated the interest of organic chemists for decades. Its fleeting existence, a consequence of significant ring strain, belies its remarkable reactivity and synthetic potential. This technical guide provides a comprehensive overview of the chemistry of this compound, detailing its generation, characteristic reactions, and the experimental protocols that allow for its exploitation in chemical synthesis.
Generation of a Transient Intermediate
The high reactivity of this compound necessitates its in-situ generation from stable precursors. The most common and effective method involves the fluoride-induced 1,2-elimination of 6-(trialkylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonates. This method, amenable to a variety of substrates, allows for the generation of the strained allene under mild conditions, enabling its immediate trapping by a suitable reagent.
Experimental Protocol: Synthesis of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate
This procedure details the synthesis of a common precursor for this compound generation.
Materials:
-
(Cyclohex-1-en-1-yloxy)triethylsilane
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine (Comins' reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of sec-BuLi in cyclohexane is added to a solution of (cyclohex-1-en-1-yloxy)triethylsilane and TMEDA in anhydrous THF at -78 °C.
-
The reaction mixture is warmed to -25 °C and stirred for 30 minutes.
-
The mixture is then cooled back to -78 °C, and a solution of Comins' reagent in anhydrous THF is added.
-
After stirring for the specified time, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with hexanes.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.
Methodological & Application
Application Notes and Protocols: In Situ Generation of Cyclohexa-1,2-diene from Silyl Triflate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,2-diene is a highly reactive, transient intermediate that serves as a powerful tool in organic synthesis for the rapid construction of complex molecular architectures. Its strained allene structure makes it an excellent dienophile and dipolarophile in various cycloaddition reactions. The in situ generation of this compound from stable silyl triflate precursors under mild, fluoride-mediated conditions has emerged as a reliable and versatile method, avoiding the harsh conditions required by older methodologies. This approach offers broad functional group tolerance and control over the generation of this fleeting species, enabling its efficient trapping in a variety of transformations, including [4+2], [2+2], and [3+2] cycloadditions. These reactions provide access to a diverse range of polycyclic and heterocyclic scaffolds relevant to natural product synthesis and drug discovery.
Reaction Mechanism and Workflow
The in situ generation of this compound from a 6-silylcyclohex-1-en-1-yl triflate precursor is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, triggering a cascade of electron movement that results in the elimination of the triflate leaving group and the formation of the transient this compound. This highly reactive intermediate is then immediately trapped by a suitable reagent present in the reaction mixture to form the desired cycloadduct.
Caption: General workflow for the in situ generation and trapping of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate
This protocol details a one-pot procedure for the synthesis of a common silyl triflate precursor to this compound, starting from (cyclohex-1-en-1-yloxy)triethylsilane.[1]
Materials:
-
(Cyclohex-1-en-1-yloxy)triethylsilane
-
Potassium tert-butoxide (t-BuOK)
-
n-Hexane, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Water, deionized
-
n-Hexane for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous n-hexane.
-
Cool the suspension to 0 °C and add anhydrous THF.
-
Slowly add LDA solution to the cooled suspension and stir for 30 minutes at 0 °C.
-
Add (cyclohex-1-en-1-yloxy)triethylsilane dropwise and allow the mixture to warm to room temperature, stirring for 1-2 hours.
-
Cool the reaction mixture to -78 °C and add a solution of Comins' reagent in anhydrous THF dropwise.
-
After the addition is complete, remove the cooling bath and stir at room temperature for 1 hour.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with n-hexane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent to afford 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.
Protocol 2: In Situ Generation and [4+2] Cycloaddition of this compound with 1,3-Diphenylisobenzofuran
This protocol describes the fluoride-mediated generation of this compound from its silyl triflate precursor and its subsequent trapping in a Diels-Alder reaction.
Materials:
-
6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
1,3-Diphenylisobenzofuran
-
Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether (Et₂O) for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under a nitrogen atmosphere, add the silyl triflate precursor and 1,3-diphenylisobenzofuran.
-
Add anhydrous acetonitrile (if using CsF) or THF (if using TBAF).
-
Add cesium fluoride (as a solid) or TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.
Caption: Experimental workflow for the Diels-Alder trapping of this compound.
Protocol 3: Representative [2+2] Cycloaddition with a Styrene Derivative
This protocol provides a general procedure for the intramolecular [2+2] cycloaddition of a tethered styrene with in situ generated this compound.
Materials:
-
Silyl triflate precursor with a tethered styrene moiety
-
Cesium fluoride (CsF)
-
Acetonitrile (CH₃CN), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dried flask under a nitrogen atmosphere, dissolve the silyl triflate precursor in anhydrous acetonitrile to a concentration of approximately 0.02 M.
-
Add cesium fluoride to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC analysis.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the [2+2] cycloadduct.
Protocol 4: Representative [3+2] Cycloaddition with a Nitrone
This protocol outlines a general method for the 1,3-dipolar cycloaddition of in situ generated this compound with a nitrone.
Materials:
-
6-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
Nitrone (e.g., C-phenyl-N-tert-butylnitrone)
-
Cesium fluoride (CsF)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under a nitrogen atmosphere, add the silyl triflate precursor and the nitrone.
-
Add anhydrous THF.
-
Add cesium fluoride to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature, or with gentle heating (e.g., 40-50 °C), until the reaction is complete by TLC analysis.
-
Cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the isoxazolidine product.
Caption: Cycloaddition pathways of in situ generated this compound.
Data Presentation
The following tables summarize quantitative data for the in situ generation and trapping of this compound.
Table 1: Synthesis of Silyl Triflate Precursors
| Precursor | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| 6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | (Cyclohex-1-en-1-yloxy)triethylsilane | t-BuOK, LDA, Comins' reagent | n-Hexane/THF | 82 | [1] |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | (Cyclohex-1-en-1-yloxy)triethylsilane | LDA, H₂O, Comins' reagent | THF | 81 |
Table 2: Cycloaddition Reactions of In Situ Generated this compound
| Cycloaddition Type | Trapping Agent | Fluoride Source | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| [4+2] | 1,3-Diphenylisobenzofuran | TBAF | THF | Room Temp. | ~85 | N/A | |
| [4+2] | Furan | CsF | CH₃CN | Room Temp. | 75 | >20:1 | |
| [2+2] (intramolecular) | Tethered Styrene | CsF | CH₃CN | Room Temp. | 81 | >20:1 | |
| [2+2] (intramolecular) | Tethered Acrylate | CsF | CH₃CN | Room Temp. | 77 | >20:1 | |
| [3+2] | C-Phenyl-N-tert-butylnitrone | CsF | THF | 50 °C | 78 | 1.5:1 | |
| [3+2] | Phenyl azide | CsF | CH₃CN | Room Temp. | 72 | N/A |
Conclusion
The use of silyl triflate precursors for the in situ generation of this compound offers a mild, efficient, and highly versatile platform for the synthesis of complex cyclic molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the application of this powerful methodology to access novel chemical entities. The ability to engage this transient allene in a variety of cycloaddition reactions underscores its significance as a strategic building block in modern synthetic chemistry.
References
Application Notes and Protocols for Trapping Cyclohexa-1,2-diene with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,2-diene is a highly reactive, transient intermediate that cannot be isolated under normal laboratory conditions. Its high degree of ring strain and allenic functionality make it a potent dienophile and a valuable synthon for the rapid construction of complex polycyclic scaffolds. The in situ generation and subsequent trapping of this compound, primarily through [4+2] cycloaddition reactions with dienes, provides a powerful strategy for the synthesis of novel carbocycles. These products can serve as key intermediates in the development of new therapeutic agents and functional materials.
This document provides detailed protocols for the generation and trapping of this compound with various dienes, summarizing key quantitative data and outlining experimental workflows. The methodologies described are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Generation of this compound
The successful trapping of this compound is critically dependent on its efficient generation in the presence of a suitable trapping agent. Two common methods for the in situ formation of this strained allene are detailed below.
Method 1: Elimination from 1-Halocyclohexenes
A widely employed method for generating this compound involves the dehydrohalogenation of a 1-halocyclohexene precursor using a strong base. Potassium tert-butoxide is a frequently used base for this purpose.
Logical Relationship of this compound Generation and Trapping
Caption: Generation of transient this compound followed by its in situ trapping via a [4+2] cycloaddition reaction.
Method 2: Fluoride-Mediated Desilylation
An alternative and often milder method for generating this compound involves the fluoride-mediated elimination of a 6-silylcyclohexene-1-triflate precursor.[1] This approach offers good functional group tolerance.
Trapping of this compound with Dienes: [4+2] Cycloaddition Protocols
The Diels-Alder reaction, a [4+2] cycloaddition, is the most common method for trapping this compound.[2] The high reactivity of the strained allene allows for cycloadditions with a variety of dienes.
Protocol 1: Trapping with 1,3-Diphenylisobenzofuran (DPBF)
1,3-Diphenylisobenzofuran (DPBF) is a highly reactive diene that efficiently traps this compound.
Experimental Workflow for DPBF Trapping
Caption: A typical experimental workflow for the generation and trapping of this compound with DPBF.
Materials:
-
1-Bromocyclohexene
-
1,3-Diphenylisobenzofuran (DPBF)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-bromocyclohexene and 1,3-diphenylisobenzofuran in anhydrous dimethyl sulfoxide, add potassium tert-butoxide in one portion.
-
Stir the reaction mixture at room temperature for the specified time (see table below).
-
Pour the reaction mixture into deionized water and extract with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the cycloaddition products.[3]
Quantitative Data:
| Precursor | Diene | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromocyclohexene | DPBF | KOBu-t | DMSO | - | - | [3] |
Note: Specific quantitative data for this reaction was not available in the provided search results. The procedure is based on analogous reactions.
Protocol 2: Trapping with Furan
Furan is a less reactive diene compared to DPBF, but it can still effectively trap this compound. Due to the aromaticity of furan, the Diels-Alder reaction can be sluggish.[4]
Materials:
-
1-Bromocyclohexene
-
Furan
-
Potassium tert-butoxide
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Deionized water
-
Organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-bromocyclohexene and a stoichiometric excess of furan in an anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add potassium tert-butoxide portion-wise to the stirred solution.
-
Allow the reaction to proceed for the specified duration.
-
Quench the reaction by the slow addition of deionized water.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic extracts and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Precursor | Diene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N-B)borane | Furan | KOBu-t | - | - | Not Observed | [5] |
Note: The direct trapping of this compound generated from 1-bromocyclohexene with furan was not explicitly detailed with yields in the search results. The referenced study attempted a similar reaction with a nitrogen-containing analogue and observed no trapping product, highlighting the challenges with less reactive dienes.[5]
Trapping with Other Dienophiles: [2+2] Cycloadditions
While this document focuses on trapping with dienes, it is noteworthy that this compound can also undergo [2+2] cycloadditions with activated olefins.[6] These reactions provide access to different carbocyclic frameworks.
Summary and Outlook
The in situ generation and trapping of this compound is a versatile and powerful tool in synthetic organic chemistry. The protocols outlined here provide a foundation for accessing a variety of polycyclic structures. Future research in this area may focus on the development of more efficient and milder generation methods, as well as expanding the scope of dienes and other trapping agents to further diversify the resulting molecular architectures. The diastereoselectivity of these cycloaddition reactions is also an important aspect that warrants further investigation to enhance the synthetic utility of this reactive intermediate.
References
Application Notes and Protocols: Diels-Alder Reaction of Cyclohexa-1,2-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,2-diene is a highly reactive and transient intermediate that belongs to the class of cyclic allenes. Its strained structure makes it a potent dienophile in Diels-Alder reactions, allowing for the rapid construction of complex, bridged cyclic systems. Due to its instability, this compound is generated in situ and immediately trapped by a suitable diene. This document provides detailed protocols for the generation and subsequent Diels-Alder trapping of this compound, along with a summary of relevant reaction data and mechanistic insights.
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high regio- and stereocontrol.[1][2] The reaction typically involves a conjugated diene and a substituted alkene, known as the dienophile.[1] The use of a strained cyclic allene like this compound as the dienophile offers a unique pathway to synthesize bicyclic adducts that would be challenging to access through other synthetic routes. These products can serve as valuable building blocks in the synthesis of natural products and new materials.[1]
Mechanistic Overview
The Diels-Alder reaction of this compound is a [4+2] cycloaddition.[3] While initially debated, recent computational studies suggest that the reaction proceeds through a concerted, albeit highly asynchronous, mechanism rather than a stepwise diradical pathway.[2] The reaction exhibits a high degree of endo selectivity, which can be attributed to stabilizing secondary orbital interactions in the transition state.[2] Specifically, a stabilizing interaction occurs between the C3' of the diene (e.g., furan) and the LUMO at the C3 of the allene.[2]
Experimental Protocols
This compound is too unstable to be isolated and is therefore generated in situ from a stable precursor, immediately followed by trapping with a diene. Two common methods for its generation are detailed below.
Protocol 1: Generation via Elimination of a Vinyl Halide
This protocol describes the generation of a this compound derivative from a brominated precursor using a strong base and its subsequent trapping with a furan derivative.[4]
Materials:
-
1-Bromocyclohexa-1,4-diene (precursor)
-
Potassium tert-butoxide (KOtBu)
-
Furan or 2,5-dimethylfuran (diene/trapping agent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add a solution of 1-bromocyclohexa-1,4-diene (1.0 eq) in the chosen diene (furan or 2,5-dimethylfuran), which acts as both the solvent and the trapping agent. The diene should be used in large excess.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred reaction mixture over a period of 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Diels-Alder adduct.
Protocol 2: Generation via Fluoride-Mediated Elimination of a Silyl Triflone
This alternative method utilizes a milder, fluoride-mediated elimination of a silyl triflate precursor.[5]
Materials:
-
6-Silylcyclohexene-1-triflate (precursor)
-
Cesium fluoride (CsF)
-
Diene (e.g., furan, N-phenylpyrrole)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 6-silylcyclohexene-1-triflate precursor (1.0 eq) and the diene (3.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To this stirred solution, add cesium fluoride (1.5 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Data Presentation
The Diels-Alder reaction of this compound with furan proceeds in good yield and with high diastereoselectivity.
| Diene | Dienophile | Product | Yield (%) | endo:exo Ratio | Reference |
| Furan | This compound | 5,8-Epoxy-5,6,7,8-tetrahydro-1,4-dihydronaphthalene | 80% | 11:1 | [2] |
Visualizations
Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Workflow
References
- 1. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: [4+2] Cycloaddition Reactions of Strained Cyclic Allenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for [4+2] cycloaddition reactions involving strained cyclic allenes. These highly reactive intermediates serve as powerful tools in synthetic chemistry for the rapid construction of complex molecular scaffolds, including those relevant to drug discovery and development.
Introduction
Strained cyclic allenes, such as 1,2-cyclohexadiene and its heterocyclic analogues, are fleeting intermediates that readily undergo cycloaddition reactions due to their inherent ring strain and distorted geometries. The [4+2] cycloaddition, or Diels-Alder reaction, of these allenes with dienes provides a direct route to a variety of bicyclic and polycyclic structures. This methodology has found applications in the synthesis of complex nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.[1][2] This document outlines the generation of strained cyclic allenes and their subsequent trapping in [4+2] cycloaddition reactions, including both thermal and transition-metal-catalyzed methods.
Generation and Trapping of Strained Azacyclic Allenes
A common and mild method for generating strained azacyclic allenes involves the fluoride-induced 1,2-elimination of a trialkylsilyl group and a triflate from a suitable precursor.[1][3] The highly reactive allene is generated in situ and can be trapped by a diene present in the reaction mixture.
General Experimental Protocol: Diels-Alder Reaction of Azacyclic Allenes
This protocol is adapted from the work of Garg and coworkers on the Diels-Alder cycloadditions of strained azacyclic allenes.[1][2][3]
Materials:
-
Silyl triflate precursor
-
Diene (e.g., N-phenylmaleimide, furan, pyrone)
-
Cesium fluoride (CsF)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the silyl triflate precursor (1.0 equiv) and the diene (1.2–5.0 equiv).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add cesium fluoride (5.0 equiv) to the solution at room temperature (23 °C).
-
Stir the reaction mixture vigorously for the time indicated in the table below (typically 4–18 hours).
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct.
Data Presentation: [4+2] Cycloadditions of Azacyclic Allenes
The following table summarizes representative quantitative data from the [4+2] cycloaddition reactions of in situ generated azacyclic allenes with various dienes.
| Entry | Azacyclic Allene Precursor | Diene | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cbz-protected silyl triflate | N-Phenylmaleimide | Piperidine-fused bicyclo[2.2.2]octane | 77 | 4.7:1 |
| 2 | Cbz-protected silyl triflate | Furan derivative | Piperidine-fused oxa-bridged cycloadduct | 73 | 12.8:1 |
| 3 | Cbz-protected methyl-substituted silyl triflate | Boc-protected pyrrole | Piperidine-fused bicyclo[2.2.1]heptane | 75 | >14:1 |
| 4 | Cbz-protected ester-substituted silyl triflate | Furan derivative | Piperidine-fused oxa-bridged cycloadduct | 95 | >20:1 |
(Data adapted from Synfacts highlight of a Nature Chemistry publication by Garg et al.)[3]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the overall workflow for the generation and trapping of azacyclic allenes and the proposed reaction mechanism for the [4+2] cycloaddition.
Workflow for azacyclic allene cycloaddition.
Mechanism of azacyclic allene cycloaddition.
Gold-Catalyzed [4+2] Cycloadditions of Allene-Dienes
Transition metal catalysis can be employed to control the reactivity and selectivity of cycloadditions involving allenes. Gold(I) catalysts, in particular, have been shown to effectively promote intramolecular [4+2] cycloadditions of allene-dienes. The choice of ligand on the gold catalyst can be crucial in directing the reaction towards the desired cycloadduct.[4][5][6]
General Experimental Protocol: Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition
This protocol is based on the work of Toste and coworkers.[4][5]
Materials:
-
Allene-diene substrate
-
Gold(I) catalyst (e.g., (Ph3P)AuCl)
-
Silver salt co-catalyst (e.g., AgSbF6)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the allene-diene substrate (1.0 equiv) in anhydrous dichloromethane to a concentration of 0.1 M.
-
In a separate vial, prepare the active catalyst by dissolving the gold(I) chloride complex (e.g., (Ph3P)AuCl, 5 mol%) and the silver salt (e.g., AgSbF6, 5 mol%) in dichloromethane.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by filtering through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the [4+2] cycloadduct.
Data Presentation: Ligand Effects in Gold-Catalyzed Cycloadditions
The selectivity between [4+2] and [4+3] cycloaddition pathways can be controlled by the choice of ligand on the gold(I) catalyst.
| Entry | Ligand (L in LAuCl) | [4+2] Product (%) | [4+3] Product (%) | Yield (%) |
| 1 | PPh3 | 67 | 33 | 80 |
| 2 | (p-CF3C6H4)3P | 85 | 15 | 85 |
| 3 | Triarylphosphite | >95 | <5 | 90 |
| 4 | Di-t-butylbiphenylphosphine | 4 | 96 | 75 |
(Data is representative and adapted from Toste et al.)[4]
Catalytic Cycle and Selectivity Model
The following diagrams depict the proposed catalytic cycle for the gold-catalyzed [4+2] cycloaddition and a model explaining the ligand-dependent selectivity.
Gold-catalyzed [4+2] cycloaddition cycle.
Ligand influence on reaction selectivity.
Nickel-Catalyzed Hetero-[4+2] Cycloaddition of Allenes and Enones
Nickel catalysts can also facilitate [4+2] cycloadditions, particularly hetero-Diels-Alder reactions. The reaction between allenes and enones, catalyzed by a nickel(0)-iminophosphine complex, provides a route to highly substituted dihydropyrans.[7]
General Experimental Protocol: Nickel-Catalyzed [4+2] Cycloaddition
This protocol is adapted from the work of Matsubara and Kurahashi.
Materials:
-
Enone
-
Allene
-
Ni(COD)2 (bis(1,5-cyclooctadiene)nickel(0))
-
Iminophosphine ligand
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a reaction vial with Ni(COD)2 (5 mol%) and the iminophosphine ligand (6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the catalyst.
-
Add the enone (1.0 equiv) to the catalyst solution.
-
Add the allene (1.2 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the dihydropyran product.
Data Presentation: Nickel-Catalyzed Hetero-[4+2] Cycloadditions
| Entry | Enone | Allene | Product | Yield (%) |
| 1 | Benzylideneacetone | 1,1-Dimethylallene | Tetrasubstituted dihydropyran | 85 |
| 2 | Chalcone | 1,1-Dimethylallene | Tetrasubstituted dihydropyran | 78 |
| 3 | Benzylideneacetone | Cyclohexylallene | Trisubstituted dihydropyran | 65 (mixture of diastereomers) |
(Data is representative and adapted from Matsubara and Kurahashi)
Proposed Catalytic Cycle
The reaction is proposed to proceed through an oxidative cyclization mechanism.
Proposed cycle for Ni-catalyzed cycloaddition.
Conclusion
The [4+2] cycloaddition of strained cyclic allenes is a versatile and powerful strategy for the synthesis of complex cyclic and polycyclic molecules. The ability to generate these reactive intermediates under mild conditions, coupled with the potential for catalytic control over reactivity and selectivity, makes this an attractive approach for applications in medicinal chemistry and natural product synthesis. The protocols and data presented herein provide a foundation for researchers to explore and apply these reactions in their own synthetic endeavors.
References
- 1. escholarship.org [escholarship.org]
- 2. Diels-Alder cycloadditions of strained azacyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-iminophosphine-catalyzed [4+2] cycloaddition of enones with allenes: synthesis of highly substituted dihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular [2+2] Trapping of 1,2-Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramolecular [2+2] cycloaddition of transient 1,2-cyclohexadienes. This powerful reaction enables the stereoselective synthesis of rigid, angularly fused tricyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. The protocols detailed below are based on the fluoride-induced generation of 1,2-cyclohexadienes from readily available precursors, followed by their efficient intramolecular trapping.
Introduction
The [2+2] cycloaddition is a cornerstone of organic synthesis for the construction of cyclobutane rings. When applied in an intramolecular fashion to highly reactive intermediates like 1,2-cyclohexadienes, it offers a rapid and efficient method for assembling complex polycyclic systems. 1,2-Cyclohexadiene is a strained allene that is typically generated in situ due to its high reactivity. A mild and widely used method for its generation involves the fluoride-mediated 1,2-elimination of a 2-silylcyclohex-1-en-1-yl triflate. The generated 1,2-cyclohexadiene can then be trapped by a tethered alkene to afford a bicyclo[4.2.0]octane derivative. This intramolecular variant is particularly advantageous as it often proceeds with high stereoselectivity, providing exclusively the cis-fused ring system.
Reaction Mechanism and Stereoselectivity
The intramolecular [2+2] cycloaddition of a 1,2-cyclohexadiene with a tethered alkene is believed to proceed through a stepwise mechanism involving a diradical intermediate. The reaction is initiated by the fluoride-induced generation of the 1,2-cyclohexadiene. The allene then undergoes an intramolecular cycloaddition with the tethered alkene. The observed high diastereoselectivity for the cis-fused product is a key feature of this transformation.
Caption: General mechanism of the intramolecular [2+2] trapping of 1,2-cyclohexadiene.
Experimental Data Summary
The following table summarizes the substrate scope and yields for the intramolecular [2+2] trapping of 1,2-cyclohexadienes generated from various precursors. All reactions were carried out using cesium fluoride (CsF) in acetonitrile (MeCN) at room temperature.
| Entry | Precursor | R Group | Alkene Trap | Product | Yield (%) |
| 1 | Acyloxy-substituted | OAc | Styrene | Tricyclic Product 1 | 81 |
| 2 | Acyloxy-substituted | OAc | 4-Chlorostyrene | Tricyclic Product 2 | 74 |
| 3 | Acyloxy-substituted | OAc | 4-Methoxystyrene | Tricyclic Product 3 | 91 |
| 4 | Non-oxygenated | H | Styrene | Tricyclic Product 4 | 74 |
| 5 | Non-oxygenated | H | 4-Chlorostyrene | Tricyclic Product 5 | 68 |
| 6 | Amine-tethered | Ns | Acrylate | Tricyclic Product 6 | 55 |
| 7 | Amine-tethered | Ns | Crotonate | Tricyclic Product 7 | 62 |
Experimental Protocols
General Procedure for the Intramolecular [2+2] Trapping of 1,2-Cyclohexadienes:
To a solution of the corresponding 2-silylcyclohex-1-en-1-yl triflate precursor (1.0 equiv) in anhydrous acetonitrile (0.02 M) is added cesium fluoride (CsF, 3.0 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired tricyclic product.
Detailed Protocol for the Synthesis of Tricyclic Product 1 (Entry 1):
-
Precursor Synthesis: The acyloxy-substituted precursor is synthesized from the corresponding 2-bromocyclohexenone via a multi-step sequence involving introduction of the tethered styrene and subsequent conversion to the 2-silylcyclohex-1-en-1-yl triflate.
-
Cycloaddition Reaction: To a solution of the acyloxy-substituted precursor (100 mg, 1.0 equiv) in anhydrous acetonitrile (11 mL) was added cesium fluoride (98 mg, 3.0 equiv). The mixture was stirred at room temperature for 2 hours. The reaction was then quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (95:5 hexanes/ethyl acetate) to yield the tricyclic product 1 as a colorless oil (81% yield).
Experimental Workflow
The general workflow for the synthesis and intramolecular trapping of 1,2-cyclohexadienes is outlined below.
Caption: Workflow for the synthesis of tricyclic scaffolds via intramolecular [2+2] cycloaddition.
Applications in Drug Development
The rigid, three-dimensional scaffolds produced by this methodology are of great interest in drug discovery. The introduction of a cyclobutane ring can significantly impact the conformational properties of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The modular nature of the synthesis allows for the introduction of diverse functional groups on both the cyclohexene ring and the tethered alkene, providing a platform for the rapid generation of compound libraries for screening. The resulting tricyclic frameworks can serve as novel cores for the development of therapeutics in various disease areas.
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
Application Notes and Protocols for Cyclohexa-1,2-diene in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,2-diene is a highly reactive, transient intermediate that has emerged as a powerful tool in the synthesis of complex molecules. Its strained allene structure makes it an excellent dienophile and dipolarophile, readily participating in a variety of cycloaddition reactions. This allows for the rapid construction of intricate polycyclic frameworks from relatively simple precursors. This document provides detailed application notes and experimental protocols for the generation and in-situ trapping of this compound in various cycloaddition strategies, enabling the synthesis of diverse and complex molecular architectures.
The primary strategy for the generation of this compound involves the fluoride-mediated 1,2-elimination of a 2-silylcyclohex-1-enyl triflate. This method is advantageous due to its mild reaction conditions, which are compatible with a wide range of functional groups. The in-situ generation of this reactive allene allows for its immediate trapping by a variety of reactants, preventing its rapid dimerization or decomposition.
Applications in Complex Molecule Synthesis
The utility of this compound in complex molecule synthesis is primarily demonstrated through its participation in pericyclic reactions, including:
-
[4+2] Cycloaddition (Diels-Alder Reaction): As a potent dienophile, this compound reacts readily with dienes such as furan to afford bicyclic adducts. These reactions often proceed with high regio- and diastereoselectivity, providing a reliable method for the construction of bridged ring systems.
-
[3+2] Cycloaddition: this compound can be trapped by 1,3-dipoles, such as nitrones, to yield heterocyclic compounds. This transformation allows for the stereocontrolled formation of multiple new bonds and stereocenters in a single step.
-
[2+2] Cycloaddition: Intramolecular [2+2] cycloadditions of cyclohexa-1,2-dienes tethered to an alkene have been shown to be an effective method for the synthesis of fused bicyclic systems containing a cyclobutane ring.
These cycloaddition reactions provide access to a diverse range of molecular scaffolds that are of significant interest in natural product synthesis and drug discovery.
Data Presentation
The following table summarizes quantitative data for representative cycloaddition reactions of in-situ generated this compound with various trapping agents.
| Reaction Type | Trapping Agent | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| [4+2] Cycloaddition | Furan | Bicyclo[4.2.2]deca-2,9-diene derivative | 80 | 11:1 | [1] |
| [3+2] Cycloaddition | N-Phenyl-C-methylnitrone | Isoxazolidine derivative | Modest | 9:1 | [2] |
| Intramolecular [2+2] Cycloaddition | Tethered Styrene | Tricyclic cyclobutane derivative | up to 91 | N/A (cis-fused) | [3] |
Experimental Protocols
Protocol 1: Synthesis of the this compound Precursor: 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
This protocol details the synthesis of the key precursor for the generation of this compound.[4][5]
Materials:
-
2-(Triethylsilyl)cyclohexan-1-one
-
Lithium diisopropylamide (LDA) solution
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dry tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of 2-(triethylsilyl)cyclohexan-1-one in dry THF dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaCl solution and extract the product with hexanes.
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/Et₂O) to afford 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.
Protocol 2: In-situ Generation and [4+2] Cycloaddition of this compound with Furan
This protocol describes the generation of this compound and its subsequent Diels-Alder reaction with furan.
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
Furan
-
Cesium fluoride (CsF)
-
Dry acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaCl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and an excess of furan in dry acetonitrile (MeCN) at room temperature under an inert atmosphere, add cesium fluoride (CsF).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclo[4.2.2]decane adduct.
Protocol 3: In-situ Generation and [3+2] Cycloaddition of this compound with a Nitrone
This protocol details the trapping of in-situ generated this compound with a nitrone to form an isoxazolidine.
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
N-Benzylidenemethanamine N-oxide (or other suitable nitrone)
-
Cesium fluoride (CsF)
-
Dry acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and the nitrone in dry acetonitrile (MeCN) at room temperature under an inert atmosphere, add cesium fluoride (CsF).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine product.
Mandatory Visualizations
Caption: General workflow for the synthesis and application of this compound.
Caption: Reaction pathways for this compound in complex molecule synthesis.
References
- 1. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 2. Enantioselective intramolecular [2 + 2 + 2] cycloaddition of enediynes for the synthesis of chiral cyclohexa-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Preparation of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate, a valuable precursor for the generation of strained reactive intermediates like 1,2-cyclohexadiene.[1][2] The protocol is based on a modified synthesis that begins with the silylation of cyclohexanone to form a silyl enol ether.[3] A subsequent one-pot rearrangement and triflation yield the desired product.[1]
Overview of the Synthetic Strategy
The synthesis of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate involves a multi-step process that has been optimized for scalability and efficiency.[4] The key steps are:
-
Formation of (cyclohex-1-en-1-yloxy)triethylsilane: Cyclohexanone is reacted with triethylsilyl chloride in the presence of a base to form the corresponding silyl enol ether.[3]
-
Rearrangement to the α-Silyl Enolate: A combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK) facilitates the migration of the silyl group to the allylic position, generating an α-silyl enolate.[1]
-
Triflation: The resulting enolate is then reacted with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), to afford the final product, 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.[1][3]
This method provides a more concise and scalable approach compared to earlier multi-step syntheses.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate, starting from (cyclohex-1-en-1-yloxy)triethylsilane.
| Parameter | Value | Reference |
| Starting Material | (cyclohex-1-en-1-yloxy)triethylsilane | [3] |
| Purity of Starting Material | 93% | [3] |
| Scale of Reaction | 5.5 g (of 97% purity starting material) | [3] |
| Yield | ||
| Crude Product Mass | 12.4–13.5 g (brown oil) | [3] |
| Purified Product Mass | 7.03 g | [3] |
| Overall Yield (from silyl enol ether) | 82% | [3] |
| Purity Adjusted Yield | 79% (based on 1H qNMR) | [3] |
| Chromatography Data (TLC) | ||
| Mobile Phase for Silyl Enol Ether | n-hexane/ethyl acetate (9:1) | [3][5] |
| Rf of (cyclohex-1-en-1-yloxy)triethylsilane | 0.90 | [3][5] |
| Rf of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | 0.50 | [3][5] |
| Staining Agent | p-anisaldehyde solution in ethanol | [3][5] |
Experimental Protocol
This protocol details the procedure for the one-pot synthesis of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate from (cyclohex-1-en-1-yloxy)triethylsilane.
Materials and Reagents:
-
(Cyclohex-1-en-1-yloxy)triethylsilane
-
n-Hexane, anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Lithium diisopropylamide (LDA) solution
-
Tetrahydrofuran (THF), anhydrous
-
N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Saturated aqueous NH4Cl solution
-
n-Hexane (for extraction)
-
Water
-
Saturated aqueous NaCl solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous n-hexane and anhydrous THF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (t-BuOK).
-
Slowly add a solution of lithium diisopropylamide (LDA) to the cooled mixture.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
-
Formation of the α-Silyl Enolate:
-
Slowly add (cyclohex-1-en-1-yloxy)triethylsilane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to ambient temperature and stir for 3 hours.
-
-
Triflation:
-
Cool the reaction mixture to -78 °C.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF dropwise over 15 minutes. An exotherm from -72 to -64 °C may be observed.[3]
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 9:1).[3][5]
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Partition the mixture between n-hexane and water. Separate the layers and extract the aqueous layer three times with n-hexane.[3]
-
Combine the organic extracts and wash with saturated aqueous NaCl solution.[3]
-
Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (15 °C, 10 mmHg) to obtain the crude product as a brown oil.[3]
-
Purify the crude product by column chromatography on silica gel, eluting with n-hexane, to afford 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.[3]
-
Visualizations
Experimental Workflow for the Synthesis of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Caption: Synthetic workflow for 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.
References
Application Notes and Protocols: Regioselectivity in Cycloadditions of Substituted 1,2-Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselectivity observed in cycloaddition reactions of substituted 1,2-cyclohexadienes. This highly reactive and strained allene system offers a powerful tool for the synthesis of complex polycyclic scaffolds relevant to medicinal chemistry and natural product synthesis. Understanding the factors that govern the regiochemical outcome of these reactions is crucial for their effective application. This document summarizes key findings from the literature, presents quantitative data where available, and provides detailed experimental protocols for the generation and trapping of these transient intermediates.
Introduction to 1,2-Cyclohexadiene Cycloadditions
1,2-Cyclohexadiene is a strained, non-planar cyclic allene that cannot be isolated but can be generated in situ as a transient intermediate. Its high degree of strain makes it an exceptionally reactive partner in various cycloaddition reactions, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. The regioselectivity of these reactions is profoundly influenced by the nature and position of substituents on the 1,2-cyclohexadiene ring, as well as the electronic properties of the trapping agent (e.g., diene, dienophile, or dipole).
The regiochemical outcome is generally governed by a combination of steric and electronic factors. In many cases, Frontier Molecular Orbital (FMO) theory can be used to rationalize the observed product distributions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored transition state and, consequently, the major regioisomer.
Factors Influencing Regioselectivity
The regioselectivity of cycloadditions involving substituted 1,2-cyclohexadienes is a subject of ongoing research. Current understanding, supported by both experimental and computational studies, points to several key influencing factors:
-
Electronic Nature of Substituents: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the 1,2-cyclohexadiene ring significantly alter the electron density of the allenic carbons, thereby directing the approach of the cycloaddition partner.
-
Position of Substituents: The location of a substituent on the 1,2-cyclohexadiene ring (e.g., at C3, C4, etc.) dictates which of the two allenic double bonds is more electronically biased, leading to preferential reaction at one site over the other.
-
Nature of the Trapping Agent: The electronic demand of the diene, dienophile, or 1,3-dipole plays a crucial role in determining which HOMO-LUMO interaction is dominant, thus influencing the regioselectivity.
-
Reaction Conditions: While less explored for this specific system, solvent polarity and the use of Lewis acid catalysts can potentially influence the regiochemical outcome of cycloaddition reactions.
Data Presentation: Regioselectivity in Cycloaddition Reactions
The following tables summarize the available quantitative and qualitative data on the regioselectivity of cycloadditions of substituted 1,2-cyclohexadienes.
Table 1: [4+2] Diels-Alder Cycloadditions of Electron-Deficient 1,2-Cyclohexadienes
| 1,2-Cyclohexadiene Substituent | Diene | Product(s) | Regioisomeric Ratio | Diastereoselectivity | Reference |
| 3-Keto | Furan | Major regioisomer | High (not quantified) | High (not quantified) | [1] |
| 3-Keto | 2,5-Dimethylfuran | Major regioisomer | High (not quantified) | High (not quantified) | [1] |
| 3-Keto | Diphenylisobenzofuran | Major regioisomer | High (not quantified) | High (not quantified) | [1] |
| 3-Cyano | Furan | Major regioisomer | High (not quantified) | High (not quantified) | [1] |
Note: The cited literature emphasizes "high regioselectivity" for these reactions but does not provide specific regioisomeric ratios. Further studies are needed to quantify these outcomes.
Table 2: [3+2] 1,3-Dipolar Cycloadditions of Unsubstituted 1,2-Cyclohexadiene
| 1,3-Dipole (Nitrone) | Product(s) | Regioisomeric Ratio | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-tert-butyl-α-phenylnitrone | Isoxazolidine | Highly regioselective | 9:1 | 88 | |
| N-benzylidene-methylamine N-oxide | Isoxazolidine | Highly regioselective | 12.1:1 | 77 | |
| N-(thiophen-2-ylmethylene)methanamine oxide | Isoxazolidine | Highly regioselective | >20:1 | 85 | |
| N-(thiazol-2-ylmethylene)methanamine oxide | Isoxazolidine | Highly regioselective | 10:1 | 71 |
Note: The reactions are reported to be highly regioselective, affording the regioisomer resulting from the attack of the nitrone oxygen at the central carbon of the allene and the nitrone carbon at a terminal carbon of the allene. However, a DFT study suggests that the cycloaddition of 1,2-cyclohexadiene with nitrones may be less selective than experimentally observed, with activation barriers for different pathways being very close in energy.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the in situ generation and cycloaddition of substituted 1,2-cyclohexadienes.
Protocol 1: Generation and Diels-Alder Trapping of 3-Keto-1,2-cyclohexadiene with Furan[1]
Materials:
-
Precursor for 3-keto-1,2-cyclohexadiene (e.g., a silyl triflate or a vinyl halide)
-
Potassium tert-butoxide (KOtBu)
-
Furan
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the precursor for 3-keto-1,2-cyclohexadiene.
-
Dissolve the precursor in the anhydrous solvent.
-
Add a significant excess of furan (typically 10-20 equivalents) to the solution to act as both a reactant and a solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution or slurry of potassium tert-butoxide in the same anhydrous solvent.
-
Slowly add the potassium tert-butoxide solution/slurry to the reaction mixture containing the precursor and furan via a syringe pump or dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional hour, then warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR).
Protocol 2: Generation and 1,3-Dipolar Cycloaddition of 1,2-Cyclohexadiene with a Nitrone
Materials:
-
6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (precursor)
-
Cesium fluoride (CsF)
-
Nitrone (e.g., N-tert-butyl-α-phenylnitrone)
-
Anhydrous acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate precursor.
-
Add the nitrone (typically 1.0-2.0 equivalents) and cesium fluoride (typically 5.0 equivalents) to the tube.
-
Add anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing the pad with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the isoxazolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and IR to confirm its structure and determine the diastereomeric ratio.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: In situ generation of substituted 1,2-cyclohexadiene and subsequent cycloaddition.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical cycloaddition experiment.
Conclusion and Future Outlook
The cycloaddition reactions of substituted 1,2-cyclohexadienes represent a promising avenue for the rapid construction of complex molecular architectures. The regioselectivity of these transformations is a key element in their synthetic utility. While current research indicates that these reactions are often highly regioselective, a more systematic and quantitative investigation across a broader range of substrates is needed. In particular, the study of 1,2-cyclohexadienes bearing electron-donating groups and a more detailed quantification of regioisomeric ratios in the reactions of electron-deficient systems will be crucial for the maturation of this methodology. Computational studies will continue to play a vital role in predicting and rationalizing the regiochemical outcomes, thereby guiding future synthetic efforts. The protocols outlined herein provide a solid foundation for researchers to explore the rich chemistry of these fascinating and highly reactive intermediates.
References
- 1. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trapping of 1,2-cyclohexadiene: A DFT mechanistic study on the reaction of 1,2-cyclohexadiene with olefins and nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclohexa-1,2-diene Trapping Experiments
Welcome to the technical support center for cyclohexa-1,2-diene trapping experiments. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental setups and improving reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.
Troubleshooting Guide
Low yields in this compound trapping experiments are a common challenge due to the high reactivity and short lifetime of the cycloalkyne intermediate. The following guide addresses specific issues you may encounter and provides actionable solutions.
Problem 1: Low or No Product Yield
-
Possible Cause: Inefficient generation of this compound.
-
Solution: Ensure the precursor, such as a 2-trimethylsilylcyclohex-1-enyl triflate, is pure and the fluoride source (e.g., CsF, TBAF) is fresh and anhydrous. For base-mediated eliminations, use a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) and ensure anhydrous conditions.
-
-
Possible Cause: Dimerization of the this compound intermediate.
-
Solution: The highly reactive this compound can rapidly dimerize. To minimize this side reaction, it is crucial to maintain a low concentration of the reactive intermediate. This can be achieved by the slow addition of the fluoride source or base, or by working at a lower overall reaction concentration.[1]
-
-
Possible Cause: The trapping agent is not reactive enough.
-
Solution: The choice of trapping agent is critical. Electron-rich dienes like furan and electron-deficient olefins or styrenes are effective trapping agents. Consider increasing the concentration of the trapping agent relative to the this compound precursor.
-
Problem 2: Formation of Multiple Products
-
Possible Cause: Undesired side reactions of the this compound.
-
Solution: Besides dimerization, this compound can undergo other reactions. Optimizing the reaction temperature can help improve selectivity. Running the reaction at ambient temperature is often a good starting point.[1]
-
-
Possible Cause: The trapping reaction has low regioselectivity or stereoselectivity.
-
Solution: The inherent selectivity of the cycloaddition can be influenced by the substituents on both the this compound and the trapping agent. For instance, in reactions with substituted styrenes, modest diastereoselectivities are often observed.[2] Consider using chiral catalysts or auxiliaries if high stereoselectivity is required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating this compound?
A1: The two primary methods for generating the transient this compound are:
-
Fluoride-induced 1,2-elimination: This method involves the treatment of a 2-(trimethylsilyl)aryl triflate precursor with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[2] This is often preferred due to its mild reaction conditions.
-
Base-mediated elimination: This involves the use of a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) to induce elimination.[3]
Q2: How can I minimize the dimerization of this compound?
A2: Dimerization is a significant competing reaction. To favor the desired trapping reaction, it is essential to keep the instantaneous concentration of the this compound low. This can be achieved by:
-
Slowly adding the reagent that initiates the elimination (e.g., fluoride source or base).
-
Working at high dilution. Decreasing the reaction concentration can significantly improve the yield of the trapped product.[1]
Q3: What are some effective trapping agents for this compound?
A3: A variety of trapping agents can be used, leading to different types of cycloaddition products:
-
[4+2] Cycloaddition (Diels-Alder): Furans (e.g., furan, 2,5-dimethylfuran) and isobenzofurans are excellent dienes for trapping this compound.[3]
-
[2+2] Cycloaddition: Electron-deficient olefins and styrenes readily undergo [2+2] cycloaddition.[2]
-
[3+2] Cycloaddition: 1,3-dipoles such as nitrones and azides are effective trapping agents.[4][5]
Q4: How do reaction conditions affect the yield of the trapping experiment?
A4: Reaction conditions play a critical role in the success of the experiment. Key parameters to optimize include:
-
Concentration: As mentioned, lower concentrations generally favor the desired trapping reaction over dimerization.[1]
-
Fluoride Source/Base: The choice and handling of the fluoride source or base are important. For fluoride-induced generation, the solubility of the fluoride salt can impact the rate of generation of the cycloalkyne.[1]
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Acetonitrile (CH₃CN) and tetrahydrofuran (THF) are commonly used.
-
Temperature: Most trapping reactions are carried out at room temperature. However, optimizing the temperature may be necessary for specific substrates.[1]
Quantitative Data Summary
The following tables summarize yields obtained in this compound trapping experiments under various conditions.
Table 1: Optimization of Intramolecular [2+2] Trapping of a 1,2-Cyclohexadiene Precursor [1]
| Entry | Fluoride Source | Solvent | Concentration (M) | Temperature (°C) | Yield (%) |
| 1 | TBAF | THF | Not specified | Room Temp | 38 |
| 2 | CsF | CH₃CN | Not specified | Room Temp | 34 |
| 3 | CsF | CH₃CN | 0.02 | Room Temp | 81 |
| 4 | CsF/TBAI | CH₃CN | Not specified | Room Temp | 42 |
| 5 | CsF | CH₃CN | Not specified | 80 | Reduced |
Table 2: Examples of Intermolecular Trapping Yields
| Trapping Agent | Reaction Type | Generation Method | Yield (%) | Reference |
| Styrene | [2+2] Cycloaddition | Fluoride-induced | up to 91 | [6] |
| Electron-deficient olefins | [2+2] Cycloaddition | Fluoride-induced | Good conversion | [2] |
| Furan | [4+2] Diels-Alder | Base-mediated | High | [3] |
| 2,5-Dimethylfuran | [4+2] Diels-Alder | Base-mediated | High | [3] |
| Diphenylisobenzofuran | [4+2] Diels-Alder | Base-mediated | High | [3] |
| Nitrones | [3+2] Cycloaddition | Fluoride-induced | Synthetically useful yields | [5] |
| 1,3-Dipoles | [3+2] Cycloaddition | Fluoride-induced | Efficient trapping | [4] |
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Induced Generation and Trapping of this compound
This protocol is a general guideline for a fluoride-induced elimination to generate this compound, followed by an intermolecular trapping reaction.
-
Preparation: To a flame-dried or oven-dried flask equipped with a magnetic stir bar, add the this compound precursor (e.g., a 6-(trimethylsilyl)cyclohexenyl triflate, 1.0 equiv).
-
Addition of Trapping Agent: Add the desired trapping agent (e.g., furan, styrene; typically 2-5 equiv) to the flask.
-
Solvent Addition: Dissolve the starting materials in an appropriate anhydrous solvent (e.g., acetonitrile or THF).
-
Initiation: Add the fluoride source (e.g., CsF or TBAF, 1.1-2.0 equiv) to the reaction mixture. For highly reactive systems prone to dimerization, the fluoride source should be added portion-wise or via syringe pump over an extended period.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction (e.g., with water or saturated aqueous ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trapped product.
Protocol 2: Intramolecular [2+2] Trapping of a 1,2-Cyclohexadiene Precursor [1]
This protocol is based on an optimized procedure for an intramolecular trapping reaction.
-
Preparation: To a solution of the cyclic allene precursor (1.0 equiv) in anhydrous acetonitrile (to achieve a concentration of 0.02 M), add cesium fluoride (CsF, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the tricyclic product.
Visualizations
Caption: Experimental workflow for this compound trapping.
Caption: Troubleshooting logic for low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1‑Bromoalkynes as Benchmark Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Prevention of Cyclohexa-1,2-diene Dimerization in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the highly reactive intermediate, cyclohexa-1,2-diene. Our focus is on preventing its rapid dimerization in solution through effective in situ trapping techniques.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound rapidly dimerize?
This compound is a highly strained and transient species. The significant ring strain makes it extremely reactive and prone to rapid [2+2] cycloaddition with itself to form a more stable dimeric structure. This dimerization is often the dominant reaction pathway in the absence of a suitable trapping agent.
Q2: What is the most common method to prevent dimerization?
The most effective strategy to prevent the dimerization of this compound is to generate it in situ in the presence of a high concentration of a trapping agent. This ensures that the freshly formed, reactive diene is immediately intercepted by the trapping agent before it can react with another molecule of itself.
Q3: What are the primary methods for generating this compound in solution?
The most widely used and mild method is the fluoride-mediated 1,2-elimination from a stable precursor, 6-trimethylsilylcyclohex-1-enyl triflate.[1] This method allows for the controlled generation of this compound under conditions compatible with a variety of trapping agents.
Troubleshooting Guides
Issue 1: Low Yield of Trapped Product and/or Significant Dimer Formation
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of trapping agent. | Increase the molar excess of the trapping agent relative to the this compound precursor. A 5- to 10-fold excess is a good starting point. |
| Slow generation of this compound. | Ensure the fluoride source (e.g., CsF, TBAF) is fresh and anhydrous. Consider using a more soluble fluoride source or adding a phase-transfer catalyst if using a solid fluoride salt. |
| Inappropriate solvent. | The choice of solvent can influence the rate of both the generation of the diene and the trapping reaction. Acetonitrile and THF are commonly used. For Diels-Alder reactions, sometimes a less coordinating solvent can be beneficial. For 1,3-dipolar cycloadditions, aqueous media has been shown to accelerate the reaction.[2] |
| Trapping agent is not reactive enough. | Consider using a more reactive trapping agent. For Diels-Alder reactions, electron-poor dienophiles or highly reactive dienes like tetraphenylcyclopentadienone are effective. For 1,3-dipolar cycloadditions, azides and nitrones are common choices. |
| Temperature is too high. | Higher temperatures can sometimes favor dimerization or decomposition pathways. Optimize the reaction temperature; many trapping reactions can be performed at or below room temperature. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Reaction of the precursor with the trapping agent. | Ensure that the precursor is stable under the reaction conditions in the presence of the trapping agent before initiating the generation of this compound. |
| Decomposition of the trapping agent. | Verify the stability of your trapping agent under the reaction conditions (base, solvent, temperature). |
| Further reaction of the desired product. | Once the reaction is complete, quench it promptly and purify the product to prevent subsequent reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Presence of water or other nucleophiles. | If not desired, ensure all reagents and solvents are scrupulously dried. Water can react with the precursor or the diene itself. |
Quantitative Data on Trapping Agents
The choice of trapping agent significantly impacts the yield of the desired product and the extent of dimerization. The following table summarizes typical yields for various trapping agents.
| Trapping Agent | Reaction Type | Product | Yield (%) | Dimer Formation | Reference |
| Furan | [4+2] Diels-Alder | Endo/Exo Adduct | Moderate to Good | Can be competitive | [3] |
| Tetraphenylcyclopentadienone | [4+2] Diels-Alder | Phenylated Adduct | High | Minimal | [4] |
| Phenyl Azide | 1,3-Dipolar Cycloaddition | Triazoline Derivative | Good | Low | [2] |
| TEMPO | Radical Trapping | Ketone | Moderate | Can be significant |
Experimental Protocols
Protocol 1: Generation and Trapping of this compound with Furan (Diels-Alder Reaction)
This protocol outlines the in situ generation of this compound from 6-trimethylsilylcyclohex-1-enyl triflate and its subsequent trapping with furan.
Materials:
-
6-trimethylsilylcyclohex-1-enyl triflate (precursor)
-
Furan (trapping agent, freshly distilled)
-
Anhydrous Cesium Fluoride (CsF)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 6-trimethylsilylcyclohex-1-enyl triflate (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the precursor.
-
Add a significant excess of furan (e.g., 10 equivalents).
-
In a separate flask, weigh out anhydrous cesium fluoride (e.g., 2-3 equivalents).
-
Add the solid CsF to the stirred solution of the precursor and furan in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the precursor and the formation of the product.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.
Protocol 2: Generation and Trapping of this compound with Phenyl Azide (1,3-Dipolar Cycloaddition)
This protocol describes the trapping of in situ generated this compound with phenyl azide.
Materials:
-
6-trimethylsilylcyclohex-1-enyl triflate (precursor)
-
Phenyl azide (trapping agent)
-
Anhydrous Potassium Fluoride (KF)
-
18-Crown-6 (phase-transfer catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-trimethylsilylcyclohex-1-enyl triflate (1.0 eq) and phenyl azide (2.0 eq).
-
Add anhydrous THF to dissolve the reactants.
-
Add anhydrous potassium fluoride (3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the triazoline product.
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways for this compound.
Caption: General experimental workflow for trapping reactions.
References
side reactions and byproducts in cyclohexa-1,2-diene generation
Technical Support Center: Cyclohexa-1,2-diene Generation
Welcome to the technical support center for the generation and use of this compound. This highly reactive, transient intermediate is a powerful tool in synthesis but its fleeting nature presents unique challenges.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate potential side reactions and optimize your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the generation and trapping of this compound.
Q1: My yield of the desired trapped cycloadduct is very low. What are the primary causes?
A1: Low yields are the most common problem and typically stem from the high reactivity of this compound. The primary competing side reactions are dimerization and oligomerization, which can occur faster than the desired trapping reaction if conditions are not optimized.[2][3]
-
Insufficient Trapping Agent: The concentration of your trapping agent (e.g., a diene, dipole, or nucleophile) may be too low to intercept the this compound before it reacts with itself.
-
Slow Trapping Reaction: The kinetics of your specific cycloaddition or trapping reaction may be too slow relative to the rate of dimerization.
-
Precursor Instability: The precursor used to generate the diene (e.g., a silyl triflate or dihalocyclohexene) may be degrading under the reaction conditions.
-
Incomplete Precursor Conversion: The conditions used for the elimination reaction may not be sufficient to generate the diene efficiently from the precursor.
Q2: I'm observing a complex mixture of byproducts, dominated by dimers. How can I minimize dimerization?
A2: Dimerization is the most significant side reaction.[2] Since this compound is both a powerful dienophile and diene, it readily undergoes [4+2] cycloaddition with itself. To minimize this:
-
Increase Trapping Agent Concentration: Use a significant excess of the trapping agent (5-10 equivalents or more) to favor the intermolecular trapping reaction over dimerization.
-
Slow Addition of Precursor/Reagent: Generate the this compound slowly in the presence of the trapping agent. This can be achieved by the slow addition of the precursor to the eliminating reagent or vice-versa. This strategy keeps the instantaneous concentration of the transient diene low, thus disfavoring the second-order dimerization process.
-
Choose a More Reactive Trapping Agent: If possible, select a trapping agent known to react rapidly with strained allenes. For instance, 1,3-dipoles and electron-rich dienes like furan are often effective.[3][4]
Q3: What are the expected byproducts from the fluoride-induced elimination of a 6-(trimethylsilyl)cyclohexenyl triflate precursor?
A3: This is a modern and mild method for generating this compound.[5] Aside from the desired trapped product and dimers/oligomers, potential byproducts can arise from:
-
Protodesilylation: If a proton source is present, the silyl group can be cleaved from the precursor without elimination, yielding the corresponding cyclohexenyl triflate.
-
Hydrolysis of the Triflate: Water can lead to the hydrolysis of the triflate group, forming a cyclohexenone.
-
Incomplete Reaction: Unreacted precursor may remain if the fluoride source (e.g., TBAF, CsF) is not sufficiently active or if the reaction time is too short.
Q4: Can this compound undergo reactions other than cycloadditions?
A4: Yes. While cycloadditions are its dominant reaction pathway, its high strain and reactivity allow for other transformations.
-
Nucleophilic Attack: Nucleophiles can attack the central carbon atom of the allene system.[1]
-
Radical Reactions: The strained allene can be intercepted by radical species, such as TEMPO.[6]
-
Rearrangement: Under certain conditions, particularly at higher temperatures (e.g., flash vacuum pyrolysis), it can potentially rearrange to more stable isomers like cyclohexa-1,3-diene or benzene, though this is less common in solution-phase generation.[1][7][8]
Quantitative Data on Side Reactions
The ratio of desired product to byproducts is highly dependent on the reaction conditions and the nature of the trapping agent. The following table summarizes representative data from trapping experiments.
| Precursor Type | Elimination Agent | Trapping Agent (Equivalents) | Desired Product Yield (%) | Dimer Yield (%) | Reference |
| 6-silylcyclohexene-1-triflate | TBAF | Nitrone (2 equiv) | 85% | Not Reported | [3] |
| 6-silylcyclohexene-1-triflate | TBAF | Azide (2 equiv) | 71% | Not Reported | [3] |
| 1-chlorocyclohexene | KOt-Bu | Diphenylisobenzofuran (excess) | ~60-70% | Significant, not quantified | Wittig, G. et al. (1960s) |
| 1,2-dihalocyclohexene | Mg / Zn | Furan (excess) | Moderate | Significant, not quantified | Early studies |
| Keto-substituted vinyl triflate | KOt-Bu | Furan (3 equiv) | 78% | Not Reported | [4] |
Table 1: Comparison of yields in this compound trapping experiments. Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol: Generation and In-Situ Trapping of this compound via Fluoride-Induced Elimination
This protocol is adapted from modern methods for generating this compound under mild conditions.[5]
Objective: To generate this compound from 6-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and trap it in-situ with furan.
Materials:
-
6-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor, 1 equiv)
-
Furan (Trapping agent, 10 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (Elimination agent, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.
-
Charging the Flask: To the flask, add the precursor (1 equiv) and the trapping agent, furan (10 equiv). Dissolve these reagents in anhydrous THF (concentration of precursor ~0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize side reactions.
-
Slow Addition: Add the TBAF solution (1.2 equiv) dropwise to the stirred reaction mixture over a period of 30-60 minutes using a syringe pump. The slow addition is critical to maintain a low instantaneous concentration of the reactive allene.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the precursor.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired Diels-Alder cycloadduct.
Visualizations
Reaction Pathway Diagram
This diagram illustrates the primary reaction pathways available to the precursor: the desired trapping reaction versus the undesired dimerization side reaction.
Caption: Competing pathways in this compound generation.
Experimental Workflow Diagram
This diagram outlines the general step-by-step process for a typical experiment involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 14847-23-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 8. Benzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Fluoride Sources for Desilylative Elimination
Welcome to the technical support center for optimizing fluoride-mediated desilylative elimination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the common challenges associated with this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common fluoride sources for desilylative elimination, and how do I choose the right one?
A1: The choice of fluoride source is critical for a successful desilylative elimination reaction and depends on factors such as the substrate's sensitivity, the solvent, and the desired reaction conditions. The most common fluoride sources are:
-
Tetrabutylammonium Fluoride (TBAF): Highly soluble in organic solvents and very reactive. It is often the first choice for a wide range of substrates. However, it is hygroscopic, and the presence of water can sometimes hinder the reaction or lead to side products.[1][2][3] Anhydrous TBAF is commercially available or can be prepared, but it is more expensive and can decompose upon prolonged heating.[4][5]
-
Cesium Fluoride (CsF): A solid, less basic, and less hygroscopic alternative to TBAF.[6] Its lower solubility in some organic solvents can be a limitation, often requiring higher temperatures or the use of phase-transfer catalysts.[7] It is a good choice for base-sensitive substrates.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): An anhydrous fluoride source that is soluble in organic solvents. It is often used when strictly anhydrous conditions are required.[8]
Q2: My desilylative elimination reaction is not working or is giving a low yield. What are the common causes and how can I troubleshoot it?
A2: Low or no yield in a desilylative elimination reaction can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inactive fluoride source (often due to water content in TBAF), inappropriate solvent or temperature, or substrate-specific issues.
Q3: I am having difficulty removing TBAF and its byproducts from my reaction mixture. What is the best workup procedure?
A3: Purification can be challenging due to the high polarity of TBAF and its byproducts. A highly effective method involves the use of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate.[1][4][6] This procedure avoids the need for aqueous extraction, which is particularly useful for water-soluble products.[1][2][3] See the detailed experimental protocol below for a step-by-step guide.
Q4: How does temperature affect the outcome of a desilylative elimination reaction?
A4: Temperature can significantly influence the competition between elimination and substitution pathways. Generally, higher temperatures favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[9][10][11][12] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy, which is favored at higher temperatures.[10][11][12] If you are observing substitution byproducts, increasing the reaction temperature may favor the desired elimination product.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during desilylative elimination reactions.
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Incomplete Conversion | Inactive Fluoride Source: Commercial TBAF solutions contain water, which can inhibit the reaction for certain substrates.[1][2][3] | - Use anhydrous TBAF. - Dry the commercial TBAF solution with molecular sieves. - For base-sensitive substrates, consider using CsF or TAS-F.[6][8] |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature. Higher temperatures generally favor elimination.[9][10] | |
| Inappropriate Solvent: The fluoride source may not be sufficiently soluble or reactive in the chosen solvent. | - Switch to a more polar aprotic solvent like THF, DMF, or DMSO.[1][13] | |
| Sterically Hindered Substrate: The silyl group may be sterically inaccessible to the fluoride ion. | - Increase the reaction time and/or temperature. - Use a more reactive fluoride source like anhydrous TBAF. | |
| Formation of Side Products (e.g., Substitution) | Reaction Temperature is Too Low: Substitution reactions can compete with elimination, especially at lower temperatures.[10][11][12] | - Increase the reaction temperature to favor the elimination pathway.[9][10] |
| Protodearylation instead of Elimination: For certain substrates, cleavage of a carbon-silicon bond can occur.[13] | - Modify the silyl group on the substrate. - Screen different fluoride sources and reaction conditions. | |
| Difficult Product Purification | Residual TBAF and Byproducts: The high polarity of tetrabutylammonium salts makes them difficult to remove by conventional extraction.[7] | - Employ the DOWEX resin and CaCO3 workup method.[1][4][6] - For non-polar products, extensive washing with water may be effective. |
| Product is a Quaternary Ammonium Salt: Cation exchange methods for removing TBA+ are not suitable.[11] | - Consider using TBAF on silica gel, followed by filtration.[11] However, be aware that the product may also bind to the silica. |
Data Presentation: Comparison of Fluoride Sources
While a single comprehensive study directly comparing all fluoride sources across a wide range of substrates is not available, the following table summarizes the general characteristics and typical reaction conditions to guide your selection.
| Fluoride Source | Common Solvents | Typical Temperature | Advantages | Disadvantages | References |
| TBAF (hydrated) | THF, CH2Cl2, DMF | Room Temperature to Reflux | High solubility, high reactivity, commercially available as a solution. | Hygroscopic (water can be an issue), difficult workup.[1][7] | [1][2][3][8][13][14] |
| TBAF (anhydrous) | THF, MeCN, DMSO | -20 °C to Room Temperature | Highly reactive, suitable for sensitive substrates requiring anhydrous conditions. | More expensive, can decompose on heating, still requires careful handling to exclude moisture.[4][5] | [4][5] |
| CsF | MeCN, DMF, DMSO | Room Temperature to 100 °C | Non-hygroscopic, milder base, easier to handle than TBAF. | Lower solubility in some organic solvents, may require higher temperatures or phase-transfer catalysts.[6][7] | [6][7] |
| TAS-F | THF, MeCN | Room Temperature | Anhydrous, good for sensitive substrates. | More expensive than TBAF or CsF. | [8] |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Desilylation and Workup
This protocol is adapted from a procedure developed by Kishi and co-workers for the efficient removal of TBAF residues.[1][4]
-
Reaction Setup: To a solution of the silyl-protected substrate (1 equivalent) in an appropriate solvent (e.g., THF, 0.1 M), add a solution of TBAF in THF (1.0 M, 1.5 - 3 equivalents per silyl group) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Additional TBAF may be required for complete conversion.
-
Workup:
-
Upon completion of the reaction, add calcium carbonate (CaCO3, ~5 g per 1 mmol of TBAF) and a sulfonic acid resin (e.g., DOWEX 50WX8-400, ~10 g per 1 mmol of TBAF) to the reaction mixture.
-
Stir the suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with a polar solvent such as methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography if necessary.
-
Visualizations
Logical Workflow for Troubleshooting Desilylative Elimination Reactions
Caption: A decision-making workflow for troubleshooting common issues in desilylative elimination reactions.
Selection Guide for Fluoride Source
Caption: A guide for selecting the appropriate fluoride source based on substrate properties.
References
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How efficient is Tetraethylammonium Fluoride in desilylation reactions? - Blog [chemkente.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Cyclohexa-1,2-diene Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of cyclohexa-1,2-diene precursors.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound precursors, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in the Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
Question: We are experiencing significantly low yields in our gram-scale synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. What are the potential causes and how can we improve the yield?
Answer: Low yields in this synthesis can stem from several factors, particularly when scaling up. Here are the primary areas to investigate:
-
Reagent Quality and Handling:
-
Organolithium Reagents: The use of organolithium reagents like n-BuLi is common but presents challenges at scale. Their reactivity is highly dependent on purity and handling. Ensure your n-BuLi is properly titrated and handled under strictly anhydrous and inert conditions to prevent quenching.[1] Consider alternative, organolithium-free methods for improved scalability and safety.[2]
-
Moisture and Air Sensitivity: Many reagents and intermediates in this synthesis are sensitive to air and moisture. Ensure all glassware is oven-dried, and reactions are conducted under a positive pressure of an inert gas like argon or nitrogen. Solvents must be rigorously dried before use.
-
-
Reaction Conditions:
-
Temperature Control: The lithiation step is typically performed at very low temperatures (-78°C to -100°C).[3] Inadequate cooling on a larger scale can lead to side reactions and decomposition of the lithiated intermediate. Monitor the internal reaction temperature closely and ensure efficient stirring to maintain a homogenous temperature profile. Highly exothermic organolithium reactions are often better controlled in continuous flow reactors, especially at higher concentrations or on a large scale.[4][5]
-
Addition Rate: Slow, dropwise addition of reagents, particularly the organolithium and triflating agents, is crucial to control the reaction exotherm and minimize side product formation.
-
-
Alternative Scalable Protocols:
-
Recent procedures have been developed to avoid the use of organolithium reagents, offering a safer and more scalable synthesis. One such method proceeds in four steps from 2-chlorophenol with an overall yield of 81% and a significantly reduced reaction time.[2]
-
Another efficient gram-scale preparation uses phenol as a starting material, proceeding through a three-step sequence to deliver the desired silyltriflate in 66% overall yield with only one chromatographic purification.[6][7]
-
Caption: Safety workflow for scaling up organolithium reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound precursors?
A1: The primary challenges include:
-
Handling of Hazardous Reagents: Many synthetic routes involve pyrophoric and moisture-sensitive organometallic reagents, such as n-butyllithium, which require specialized handling procedures and equipment, especially at a larger scale. [1][8]* Exothermic Reactions: Key reaction steps are often highly exothermic, necessitating precise temperature control and efficient heat dissipation to prevent runaway reactions and the formation of byproducts. [4][5][9]* Purification: The final precursors can be unstable, making purification by distillation or chromatography challenging on a large scale due to potential thermal decomposition or degradation on stationary phases.
-
Reagent Cost and Availability: Some reagents, like triflic anhydride, can be expensive, impacting the economic viability of the synthesis at an industrial scale. [3] Q2: Are there safer, more scalable alternatives to the traditional organolithium-based syntheses?
A2: Yes, several alternative methods have been developed to address the safety and scalability concerns of organolithium reagents. These include:
-
Organolithium-Free Synthesis: A modified procedure starting from 2-chlorophenol avoids the use of organolithium reagents and significantly reduces reaction times. [2]* Phenol-Based Synthesis: An efficient, gram-scale synthesis starting from phenol has been reported, which requires only one chromatographic purification step. [6][7]* Continuous Flow Chemistry: Flow chemistry offers enhanced safety and control over highly exothermic reactions, making it a promising approach for the large-scale synthesis of these precursors. [3] Q3: What are the key differences between using silyl triflate and silyl tosylate precursors?
A3: Silyl triflates are the more commonly used precursors for generating strained intermediates like this compound. However, silyl tosylates offer some advantages:
-
Stability: Silyl tosylates are often crystalline solids, which can make them easier to purify and handle compared to silyl triflates, which are frequently oils. [10]* Reactivity: While both can generate the desired strained intermediate, their reactivity profiles can differ, potentially allowing for new synthetic applications. [10] Q4: How should this compound precursors be stored?
A4: Due to their sensitivity to moisture and potential thermal instability, these precursors should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (recommended storage at 2-8 °C). [11]The containers should be tightly sealed to prevent hydrolysis.
Section 3: Experimental Protocols and Data
Protocol 1: Gram-Scale Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate from Phenol [6][7] This three-step protocol provides a scalable method for the synthesis of the title compound.
Step 1: Synthesis of Phenyl Isopropylcarbamate
-
To a stirred solution of phenol (5.00 g, 53.1 mmol) in dichloromethane (177 mL), add isopropyl isocyanate (7.80 mL, 79.65 mmol, 1.5 equiv) followed by triethylamine (1.50 mL, 10.6 mmol, 0.2 equiv).
-
Stir the solution at 23 °C for 2 hours.
-
Concentrate the reaction mixture to dryness in vacuo to yield the carbamate as a white powder, which is used in the next step without further purification.
Step 2: One-Pot Silylation and Ortho-Metalation
-
This step should be carried out under strictly anhydrous and inert conditions.
-
Follow established protocols for ortho-lithiation of aryl carbamates.
Step 3: Carbamate Cleavage and Triflation
-
Expose the silylcarbamate from the previous step to DBU and diethylamine in acetonitrile at 40 °C to furnish the intermediate o-silylphenol.
-
After cooling the reaction mixture to room temperature, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) in acetonitrile to facilitate triflation.
-
Purify the crude product by flash chromatography to obtain 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a colorless oil.
Protocol 2: Synthesis of this compound Precursors from 2-Bromocyclohexenones [12] This protocol offers an alternative route to this compound precursors.
Step 1: Synthesis of β-substituted 2-bromocyclohexenones
-
Prepare substituted 2-bromocyclohexenones using established literature procedures, such as the Stork-Danheiser transposition.
Step 2: Introduction of the Silyl Group and Trapping Moiety
-
Functionalize the β-substituted 2-bromocyclohexenones with various allylic bromides or acetates to introduce the desired trapping group.
-
Introduce the trimethylsilyl group via appropriate silylation reactions.
Step 3: Generation and Trapping of 1,2-Cyclohexadiene
-
Treat the precursor with a fluoride source, such as cesium fluoride (CsF) in acetonitrile, at room temperature to generate the transient 1,2-cyclohexadiene.
-
The intramolecular trapping of the diene occurs in situ to yield the final tricyclic product.
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes to 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
| Starting Material | Key Reagents | Number of Steps | Overall Yield | Scale | Reference |
| Phenol | i-PrNCO, n-BuLi, PhNTf2 | 3 | 66% | Gram-scale | [6][7] |
| 2-Chlorophenol | Hexamethyldisilazane, Na, Me3SiCl, Pyridine, Tf2O | 4 | 81% | Multi-gram | [2] |
| (2-Bromophenoxy)trimethylsilane | n-BuLi, Tf2O | Continuous Flow | High | 2-20 mmol/hr | [3] |
Table 2: Influence of Reaction Conditions on Intramolecular [2+2] Trapping of 1,2-Cyclohexadiene [12]
| Entry | Fluoride Source | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TBAF | THF | Room Temp. | - | 38 |
| 2 | CsF | CH3CN | Room Temp. | - | 34 |
| 3 | CsF | CH3CN | Room Temp. | 0.02 | 81 |
| 4 | CsF/TBAI | CH3CN | Room Temp. | - | 42 |
| 5 | CsF | CH3CN | 80 | - | Reduced |
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | Record | DigitalNZ [digitalnz.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclohexa-1,2-diene Adducts
Welcome to the technical support center for the purification of cyclohexa-1,2-diene adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these unique and often sensitive compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound adducts.
Issue 1: Low or No Recovery of the Adduct After Column Chromatography
-
Question: I performed a Diels-Alder reaction to trap this compound and after purification by silica gel column chromatography, I have a very low yield or no product at all. What could be the issue?
-
Answer: This is a common issue that can arise from several factors related to the stability of the this compound adduct.
-
Adduct Instability on Silica Gel: this compound adducts, especially those with significant ring strain, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or rearrangement on the column. The highly strained bicyclo[4.2.0]octene framework can be susceptible to acid-catalyzed reactions.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and this reverse reaction is known as the retro-Diels-Alder reaction.[1][2][3] Heating the reaction mixture for an extended period or during purification can cause the adduct to revert to the starting diene and dienophile. This is particularly relevant if the adduct is thermally labile.
-
Evaporation Losses: this compound adducts can be volatile, especially if they are of low molecular weight. Careless removal of solvent under high vacuum or elevated temperatures can lead to significant loss of product.
Troubleshooting Steps:
-
Assess Adduct Stability: Before performing column chromatography, it is advisable to check the stability of your adduct on silica gel. This can be done by spotting a solution of the crude product on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) have appeared.
-
Use Deactivated Silica or an Alternative Stationary Phase: If your adduct is acid-sensitive, consider using deactivated silica gel (e.g., treated with triethylamine) or a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Minimize Contact Time: Perform flash column chromatography to minimize the time the adduct is in contact with the stationary phase.
-
Avoid High Temperatures: Keep the purification process at or below room temperature. When removing solvent, use a rotary evaporator with a water bath at a low temperature and avoid using high vacuum for extended periods.
-
Consider Alternative Purification Methods: If the adduct is highly sensitive, recrystallization or preparative thin-layer chromatography (prep-TLC) might be better alternatives to column chromatography.
-
Issue 2: Poor Separation of the Adduct from Starting Materials or Byproducts
-
Question: I am having trouble separating my this compound adduct from the unreacted dienophile and other nonpolar byproducts using column chromatography. How can I improve the separation?
-
Answer: Achieving good separation of nonpolar compounds can be challenging. Here are some strategies to improve the resolution:
-
Optimize the Solvent System: For nonpolar compounds, a common mistake is to use a solvent system that is too polar, causing all components to elute too quickly.
-
Start with a very nonpolar eluent, such as pure hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 1-5%).
-
Gradually increase the polarity of the eluent to achieve the desired separation. A shallow gradient can often provide better resolution than an isocratic elution.
-
-
Dry Loading: If the crude product has poor solubility in the initial chromatography solvent, it can be "dry loaded." This involves dissolving the crude mixture in a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully loading the dry powder onto the top of the column.
-
Recrystallization: If the adduct is a solid, recrystallization can be a highly effective method for removing impurities. The key is to find a suitable solvent or solvent pair where the adduct has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. For bicyclic compounds, hexane or ethanol are often good starting points for recrystallization.[4]
-
Issue 3: The Purified Adduct Decomposes Upon Standing
-
Question: I successfully purified my this compound adduct, but it seems to be decomposing over time, even when stored in the freezer. How can I improve its stability?
-
Answer: The inherent strain in the bicyclo[4.2.0]octene skeleton of many this compound adducts can make them prone to decomposition.
-
Oxygen Sensitivity: Some adducts may be sensitive to air and can undergo oxidation.
-
Trace Acid or Base: Residual acidic or basic impurities from the purification process can catalyze decomposition.
-
Thermal Instability: Even at low temperatures, some highly strained molecules can slowly degrade.
Storage Recommendations:
-
Inert Atmosphere: Store the purified adduct under an inert atmosphere of nitrogen or argon.
-
Solvent Storage: For long-term storage, it may be beneficial to keep the adduct dissolved in a non-reactive, degassed solvent.
-
Purity is Key: Ensure that the adduct is of the highest possible purity, as impurities can sometimes accelerate decomposition.
-
Low Temperature: Store at the lowest practical temperature, such as in a -20°C or -80°C freezer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound adducts?
A1: The most common techniques are:
-
Flash Column Chromatography: This is a rapid form of column chromatography that is widely used for the purification of organic compounds. Due to the often nonpolar nature of this compound adducts, nonpolar solvent systems are typically employed.
-
Recrystallization: If the adduct is a solid, recrystallization is an excellent method for achieving high purity.[4] It relies on the difference in solubility between the adduct and impurities in a given solvent.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or for compounds that are difficult to separate by column chromatography, prep-TLC can be a useful alternative.
Q2: How do I choose the right solvent system for flash chromatography of my adduct?
A2: The choice of solvent system is crucial for a successful separation.
-
Thin-Layer Chromatography (TLC) is your guide: Before running a column, always optimize the solvent system using TLC. The ideal solvent system will give your desired adduct a retention factor (Rf) of around 0.2-0.4.
-
Start with nonpolar solvents: this compound adducts are typically nonpolar. Begin with 100% hexane and gradually add a more polar solvent like diethyl ether or ethyl acetate.
-
Common solvent systems for nonpolar compounds include:
-
Hexane/Ethyl Acetate mixtures
-
Hexane/Diethyl Ether mixtures
-
Hexane/Dichloromethane mixtures
-
Q3: What are the common impurities I should expect in my crude product?
A3: Common impurities include:
-
Unreacted Dienophile: If an excess of the trapping agent is used, it will be present in the crude mixture.
-
Byproducts from Diene Generation: The in-situ generation of this compound can sometimes lead to side reactions and the formation of oligomeric or polymeric materials.
-
Dimers or Trimers of this compound: The highly reactive this compound can react with itself to form dimers or other oligomers.
-
Solvent and Reagents: Residual solvents and reagents from the reaction workup.
Q4: Can I use reverse-phase chromatography for these adducts?
A4: While normal-phase chromatography is more common for nonpolar compounds, reverse-phase chromatography can be used, especially if the adduct has some polar functional groups or if normal-phase chromatography fails to provide adequate separation. In reverse-phase chromatography, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (like acetonitrile/water or methanol/water).
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Hypothetical this compound Adduct
| Purification Method | Starting Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Yield (%) | Throughput | Notes |
| Flash Chromatography (Silica Gel) | ~70% | >95% | 65% | High | Potential for decomposition on acidic silica. |
| Flash Chromatography (Alumina) | ~70% | >95% | 75% | High | Good alternative for acid-sensitive adducts. |
| Recrystallization (Hexane) | ~70% | >99% | 50% | Medium | Only suitable for solid adducts. Can provide very high purity. |
| Preparative TLC | ~70% | >98% | 30% | Low | Good for small quantities and difficult separations. |
Note: The values in this table are illustrative and can vary significantly depending on the specific adduct and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Adduct
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar solvent system (e.g., 100% hexane). The amount of silica gel will depend on the amount of crude product, typically a 50:1 to 100:1 ratio of silica to crude material by weight.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then gently tap the column to ensure even packing. Open the stopcock and drain the solvent until it is just level with the top of the silica bed.
-
Sample Loading: Dissolve the crude adduct in a minimal amount of a suitable solvent (ideally the chromatography eluent). Carefully apply the solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Solid this compound Adduct
-
Solvent Selection: Choose a solvent in which the adduct is sparingly soluble at room temperature but highly soluble when hot. Hexane, ethanol, or a mixture of solvents are good starting points.[4]
-
Dissolution: Place the crude solid adduct in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air-dry.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound adducts.
Caption: A troubleshooting flowchart for low recovery of this compound adducts after column chromatography.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. EP0257610A2 - Process and intermediates for the synthesis of the enantiomers of bicyclo(4.2.0)oct-2-en-7-one and derivatives and for the synthesis of bicyclo(4.2.0)octane derivatives - Google Patents [patents.google.com]
Technical Support Center: Cyclohexa-1,2-diene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive intermediate, cyclohexa-1,2-diene. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effect of solvents on reaction rates to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for reactions involving this compound?
A1: this compound is a highly strained and transient species that readily undergoes dimerization or reacts with other trapping agents. The choice of solvent can significantly influence the rate of its formation, its stability, and the efficiency of its subsequent trapping reactions. Solvents can affect the solubility of precursors and reagents, the efficacy of the generating agent (e.g., fluoride source), and the stabilization of transition states in the desired cycloaddition reaction.
Q2: What are the most commonly used solvents for generating and trapping this compound?
A2: Tetrahydrofuran (THF) and acetonitrile (MeCN) are frequently employed solvents for the generation and trapping of this compound and its derivatives. The choice between them can impact reaction yields and conversion rates.
Q3: Can the concentration of the reaction in a chosen solvent affect the outcome?
A3: Yes, the concentration of reactants is a crucial parameter. For instance, in intramolecular [2+2] trapping reactions of 1,2-cyclohexadiene derivatives, decreasing the reaction concentration in acetonitrile (e.g., to 0.02 M) has been shown to significantly improve the yield of the desired cycloadduct by minimizing intermolecular side reactions like dimerization.[1]
Q4: Are there any additives that can be used in conjunction with the solvent to improve reaction efficiency?
A4: Yes, additives can play a significant role. For example, in the fluoride-induced generation of related strained intermediates, the use of tetrabutylammonium triflate (Bu4NOTf) as a fluoride-solubilizing agent in THF has been found to be effective. In some cases, increasing the loading of such additives can enhance conversion.
Q5: How does solvent polarity influence the reaction rates of cycloadditions involving this compound?
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cycloadduct
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | If using THF, consider switching to acetonitrile (MeCN). | For some trapping reactions of strained cyclic allenes, MeCN has been shown to lead to higher conversions and yields. |
| High Reaction Concentration | Decrease the concentration of the this compound precursor. | Lowering the concentration can disfavor intermolecular dimerization of the highly reactive this compound, thus favoring the desired intramolecular or intermolecular trapping reaction. A concentration of 0.02 M has been reported to be effective.[1] |
| Inefficient Generation of the Intermediate | If using a fluoride source like CsF, ensure its solubility. Consider adding a phase-transfer catalyst or a solubilizing agent like tetrabutylammonium triflate (Bu4NOTf). | The fluoride source must be sufficiently soluble to efficiently generate the reactive intermediate from its silyl triflate precursor. |
| Reaction Temperature Too High or Too Low | Optimize the reaction temperature. | While some reactions proceed well at room temperature or 60 °C, higher temperatures (e.g., 80 °C) have been reported to sometimes reduce yields in certain intramolecular cycloadditions.[1] |
Issue 2: Formation of Dimerization or Other Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Trapping Reaction | Increase the concentration of the trapping agent (the dienophile or dipole). | A higher concentration of the trapping agent can increase the rate of the desired cycloaddition, outcompeting the dimerization of this compound. |
| High Concentration of the Intermediate | Use a slow-addition method for the precursor or use a less soluble fluoride source to maintain a low steady-state concentration of the this compound. | Keeping the concentration of the highly reactive intermediate low minimizes the chance of it reacting with itself. |
| Inappropriate Solvent | Re-evaluate the solvent choice. A solvent that better solubilizes all components and facilitates the desired reaction pathway should be chosen. | The solvent can influence the relative rates of competing reaction pathways. |
Data Presentation
The following tables summarize reported yields for reactions involving this compound and related derivatives in different solvents. Note that the reaction conditions and substrates may vary between studies, so direct comparison of absolute yields should be made with caution.
Table 1: Solvent Effects on the Yield of Intramolecular [2+2] Cycloaddition of a 1,2-Cyclohexadiene Derivative [1]
| Entry | Solvent | Fluoride Source | Concentration (M) | Temperature (°C) | Yield (%) |
| 1 | THF | TBAF | - | rt | 38 |
| 2 | MeCN | CsF | - | rt | 34 |
| 3 | MeCN | CsF | 0.02 | rt | 81 |
| 4 | MeCN | CsF/TBAI | 0.02 | rt | 42 |
| 5 | MeCN | CsF | 0.02 | 80 | Reduced Yield |
Table 2: Solvent Effects on the Diels-Alder Reaction of Cyclohexa-1,3-diene with 1,4-Benzoquinone [2]
| Diene | Solvent | Yield (%) |
| Cyclohexa-1,3-diene | H₂O | 67 |
| Cyclohexa-1,3-diene | Toluene | 36 |
| Cyclohexa-1,3-diene | THF | 28 |
Experimental Protocols
General Protocol for the Generation and Trapping of this compound
This protocol is a synthesis of procedures reported in the literature for the fluoride-induced generation of this compound from a silyl triflate precursor and its subsequent trapping in a cycloaddition reaction.
Materials:
-
Cyclohexenyl silyl triflate precursor
-
Trapping agent (e.g., furan, nitrone)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Fluoride source (e.g., cesium fluoride, CsF)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere, add the cyclohexenyl silyl triflate precursor and the trapping agent to an oven-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired concentration (e.g., 0.1 M, or as optimized for the specific reaction).
-
Initiation: Add the fluoride source (e.g., CsF, 5.0 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature, 60 °C, or 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the generation and trapping of this compound.
Caption: Logical relationship of solvent choice and concentration on reaction yield.
References
managing exothermic reactions in cyclohexa-1,2-diene generation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the highly reactive intermediate, cyclohexa-1,2-diene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help manage the exothermic nature of its generation and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its generation a potential thermal hazard? A: this compound is a highly strained and transient cyclic allene. Its high reactivity stems from the significant strain energy stored within its six-membered ring structure, which has a functional group that prefers a linear geometry. The rapid release of this energy during reactions, such as dimerization or trapping, results in highly exothermic events that require careful management.[1][2]
Q2: What are the common methods for generating this compound? A: A prevalent and relatively mild method is the fluoride-mediated elimination from a 6-silylcyclohexene-1-triflate precursor.[1] This approach is valued for its chemoselectivity and tolerance of various functional groups. Other methods, such as thermal decomposition of specific precursors, can also be used but may require more stringent temperature control.
Q3: What are the primary signs of a runaway exothermic reaction? A: Key indicators include a rapid and uncontrolled increase in temperature and pressure, sudden boiling of the solvent, noticeable color changes (often to a dark brown or black tar), and unexpected gas evolution. Immediate action is required if any of these signs are observed.
Q4: What happens if the generated this compound is not trapped efficiently? A: Due to its high reactivity, untrapped this compound will quickly undergo side reactions. The most common outcome is rapid dimerization.[1] Depending on the conditions, it may also lead to the formation of complex mixtures or decomposition products, significantly lowering the yield of the desired product.
Q5: How does reaction scale affect thermal safety? A: The risk of a runaway exothermic reaction increases significantly with scale. Heat generated is proportional to the volume of the reactants (a cubic function), while heat dissipation is proportional to the surface area of the flask (a square function). Doubling the scale can therefore dramatically increase the difficulty of maintaining temperature control. Pilot reactions at a small scale are crucial before attempting a large-scale synthesis.
Troubleshooting Guides
Issue 1: The reaction temperature is rising uncontrollably after initiating the reaction.
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Question: My reaction temperature is spiking rapidly after I started adding the fluoride source to my silyl triflate precursor. What should I do?
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Answer:
-
Immediate Action: Immediately cease the addition of the initiating reagent. Ensure your cooling bath (e.g., dry ice/acetone) is topped up and making good contact with the reaction flask. Alert a colleague and have a larger cooling bath or an appropriate quenching agent ready.
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Probable Cause: The rate of generation of the strained allene is exceeding the rate of heat removal by the cooling system. This is typically due to too rapid addition of the initiating reagent or insufficient cooling capacity for the reaction scale.
-
Corrective Measures:
-
Reduce Addition Rate: Use a syringe pump to ensure a slow, constant, and controllable addition of the fluoride source. This allows the cooling system to keep pace with heat generation.
-
Increase Dilution: A more dilute solution increases the total thermal mass, which can help absorb the heat generated without a dramatic temperature increase.
-
Improve Cooling: Ensure the reaction flask is appropriately sized for the cooling bath and that the stirring is efficient to promote heat transfer to the walls of the flask. For larger scales, consider specialized cooling systems.
-
-
Issue 2: The yield of the desired trapped product is low, with significant formation of byproducts.
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Question: I am getting a low yield of my cycloaddition product and observing a significant amount of what appears to be a dimer of this compound. Why is this happening?
-
Answer:
-
Probable Cause: The in situ trapping of the this compound is inefficient. The rate of the desired trapping reaction is not sufficiently faster than the rate of the competing dimerization reaction.
-
Corrective Measures:
-
Increase Trapping Agent Concentration: Ensure the trapping agent is present in a sufficient stoichiometric excess. Le Châtelier's principle suggests that increasing the concentration of one reactant can drive the reaction forward.
-
Verify Reagent Purity: Impurities in the precursor, fluoride source, or trapping agent can inhibit the desired reaction.
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Choose a More Reactive Trap: If possible, select a trapping agent known to react more rapidly with strained allenes.
-
Optimize Temperature: While lower temperatures help control the exotherm, some trapping reactions have a higher activation energy than dimerization. A careful optimization of the reaction temperature may be necessary. This is a delicate balance, as higher temperatures can also favor the undesired retro-Diels-Alder reaction in some cases.[3]
-
-
Issue 3: The reaction mixture turned into a dark, insoluble tar.
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Question: Upon adding the reagents, the reaction proceeded violently and resulted in a dark, intractable syrup. What went wrong?
-
Answer:
-
Probable Cause: This is a classic sign of a runaway exothermic reaction leading to thermal decomposition and/or polymerization of the starting materials, intermediates, and products. The temperature likely rose high enough to initiate multiple, uncontrolled side reactions.
-
Corrective Measures:
-
Drastically Reduce Scale: Return to a small, pilot scale (e.g., 0.1 mmol) to re-establish safe parameters.
-
Re-evaluate All Parameters: Review the procedure for flaws in concentration, addition rate, stirring efficiency, and cooling capacity.
-
Solvent Choice: Ensure the solvent has a sufficiently high boiling point to handle minor temperature fluctuations but will boil to provide passive cooling in the event of a more significant exotherm.
-
Consider a Continuous Flow Setup: For larger-scale synthesis, a microreactor or continuous flow setup can offer superior thermal control by providing a very high surface-area-to-volume ratio, allowing for near-instantaneous cooling.
-
-
Quantitative Data Summary
The following tables provide key quantitative data to aid in experimental design and safety assessment.
Table 1: Generation Methods and Typical Conditions
| Precursor Type | Initiating Reagent | Solvent | Typical Temperature (°C) | Key Considerations |
|---|---|---|---|---|
| 6-Silylcyclohexene-1-triflate | Cesium Fluoride (CsF) | Acetonitrile (MeCN) | 0 to 30 | Mild and common method; addition of CsF should be slow and controlled.[1] |
| 6-Silylcyclohexene-1-triflate | TBAF | THF | -78 to 0 | TBAF is highly reactive; very slow addition at low temperature is critical. |
| Dihalocyclohexene | Organolithium Reagent | Diethyl Ether / THF | -78 to -20 | Highly exothermic; requires stringent anhydrous conditions and very low temperatures. |
Table 2: Thermal Management Strategies
| Strategy | Description | Applicability | Advantages | Disadvantages |
|---|---|---|---|---|
| Dilution | Increasing the solvent volume relative to the reactants. | Universal | Increases thermal mass, slows reaction kinetics. | Reduces reaction rate, may require longer reaction times, increases solvent waste. |
| Slow Addition | Adding the limiting or initiating reagent dropwise or via syringe pump. | Universal | Allows heat to be dissipated as it is generated, preventing accumulation. | Can significantly increase the total time required for the reaction. |
| Efficient Cooling | Using a low-temperature bath (ice, dry ice/acetone) with good thermal contact. | Universal | Actively removes heat from the system. | Requires careful monitoring; risk of freezing the reaction mixture. |
| Reverse Addition | Adding the precursor solution to the initiating reagent. | Case-specific | Can sometimes maintain a low concentration of the reactive intermediate. | May not be suitable for all reaction types; requires careful evaluation. |
| Flow Chemistry | Pumping reagents through a small, temperature-controlled tube or channel. | Larger Scale / Process | Superior heat and mass transfer, inherently safer for highly exothermic reactions. | Requires specialized equipment and setup. |
Experimental Protocols
Detailed Protocol: Generation and In Situ Trapping of this compound via Fluoride-Mediated Elimination
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) and engineering controls (fume hood, blast shield). A thorough risk assessment must be conducted before starting any experiment.
Materials:
-
6-trimethylsilylcyclohex-1-en-1-yl trifluoromethanesulfonate (Precursor)
-
1,3-Diphenylisobenzofuran (Trapping Agent)
-
Anhydrous Cesium Fluoride (CsF), finely ground
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, septum, nitrogen inlet, syringe pump
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the reaction flask, dissolve the precursor (1.0 eq) and the trapping agent (1.5 - 2.0 eq) in anhydrous MeCN.
-
Cooling: Immerse the flask in a cooling bath maintained at 0 °C (ice-water bath). Allow the solution to stir for 15-20 minutes to reach thermal equilibrium.
-
Initiation (Critical Step): Suspend the anhydrous CsF (3.0 eq) in a separate flask with anhydrous MeCN. Draw this suspension into a syringe and place it on a syringe pump.
-
Slow Addition: Position the syringe needle through the septum of the reaction flask. Begin the slow, dropwise addition of the CsF suspension over a period of 1-2 hours via the syringe pump.
-
Monitoring: Carefully monitor the internal reaction temperature with a low-temperature thermometer. The temperature should not rise by more than 2-3 °C. If a significant temperature increase is observed, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Proceed with a standard aqueous workup and extraction, followed by purification via column chromatography.
Visualizations
Caption: Experimental workflow for generating and trapping this compound.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting logic for managing an exothermic event.
References
troubleshooting low diastereoselectivity in cyclohexa-1,2-diene reactions
Welcome to the technical support center for troubleshooting reactions involving cyclohexa-1,2-diene. This highly reactive intermediate presents unique challenges in controlling stereochemistry. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and specific experimental protocols to help you improve diastereoselectivity in your cycloaddition reactions.
Troubleshooting Guide: Low Diastereoselectivity
This section addresses common issues encountered during cycloadditions with in-situ generated this compound.
Q1: My intramolecular [2+2] cycloaddition is resulting in a low diastereomeric ratio. What are the first steps to troubleshoot this?
A1: Low diastereoselectivity in these reactions is often linked to the concentration of the reactive this compound intermediate and the choice of solvent. A high concentration of the allene can lead to undesired intermolecular side reactions, while the solvent can influence the transition state.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Start by carefully controlling the reaction concentration. Studies on the intramolecular [2+2] trapping of 1,2-cyclohexadienes have shown that decreasing the concentration from 0.1 M to 0.02 M can dramatically improve yields and selectivity by minimizing intermolecular side reactions.[1] The choice of solvent is also critical; acetonitrile (MeCN) has been shown to be superior to tetrahydrofuran (THF).
Table 1: Effect of Concentration and Solvent on a Model Intramolecular [2+2] Cycloaddition
| Entry | Precursor Conc. (M) | Solvent | Temperature (°C) | Yield (%) of cis-fused product | Diastereomeric Ratio (cis:trans) |
| 1 | 0.1 | THF | Room Temp | 38 | Not Reported |
| 2 | 0.1 | MeCN | Room Temp | 34 | Complete (cis only) |
| 3 | 0.02 | MeCN | Room Temp | 81 | Complete (cis only) |
| 4 | 0.02 | MeCN | 80 | Reduced Yields | Complete (cis only) |
Data adapted from studies on a model substrate (4b) undergoing fluoride-mediated desilylation to form a transient 1,2-cyclohexadiene, which is then trapped intramolecularly.[1]
The data clearly indicates that optimal conditions involve a low concentration (0.02 M) in acetonitrile at room temperature. Higher temperatures were found to be detrimental.[1]
Q2: I am observing a mixture of diastereomers in my cycloaddition. How does the structure of my trapping group affect the stereochemical outcome?
A2: The stereochemical course of cycloadditions involving this compound is highly dependent on the mechanism, which can be influenced by the electronics of the trapping dienophile. In many cases, particularly intramolecular reactions, the formation of a cis-fused ring system is overwhelmingly favored.
For intramolecular [2+2] cycloadditions, a concerted reaction pathway is proposed, leading to the exclusive formation of cis-fused tricyclic products. This has been demonstrated across various substrates, including those with tethered styrenes and electron-deficient olefins, where complete diastereoselectivity for the cis-fused isomer was observed.[1]
Proposed Mechanism for Diastereoselectivity
Caption: Pathway from precursor to the cis-fused product.
If you are observing a mixture of diastereomers, consider the following:
-
Stepwise Mechanism: Your system might be proceeding through a stepwise, rather than concerted, mechanism. This can occur with highly polarized dienophiles, allowing for bond rotation in a zwitterionic intermediate that scrambles stereochemistry.[2]
-
Substrate Conformation: The conformation of the tether connecting the allene and the trapping group may allow for multiple competing transition states. Modifying the tether length or rigidity can lock the system into a single, favored conformation.
-
Lewis Acid Catalysis: For intermolecular reactions, especially Diels-Alder type cycloadditions, the use of a chiral Lewis acid catalyst can induce facial selectivity. Chiral silicon-sulfur Lewis pairs, for example, have been used to catalyze Diels-Alder reactions of cyclohexa-1,3-diene with chalcone derivatives, achieving good enantioselectivity.[3][4] While this applies to a different isomer, the principle of using a chiral catalyst to control the approach of the dienophile is relevant.
Frequently Asked Questions (FAQs)
Q: Why is this compound so reactive and difficult to work with? A: this compound is a cyclic allene. The linear C=C=C geometry required for an allene introduces a very high degree of ring strain in a six-membered ring. This makes the molecule highly unstable and reactive. It cannot be isolated and must be generated in situ for subsequent reactions.
Q: What are the common methods for generating this compound? A: A prevalent and mild method is the fluoride-mediated 1,2-elimination from a 2-trimethylsilyl-1-cyclohexenyl triflate precursor. Cesium fluoride (CsF) in acetonitrile is often the reagent system of choice as it provides a controlled release of fluoride ions, keeping the concentration of the transient allene low and minimizing side reactions.[1]
Q: Are [4+2] or [2+2] cycloadditions more common for this compound? A: Both are possible. The central carbon of the allene is sp-hybridized, while the outer carbons are sp2-hybridized. One of the double bonds can act as a dienophile in a [4+2] cycloaddition, or as a component in a [2+2] cycloaddition. Intramolecular trapping reactions, which offer kinetic advantages, are very effective and often proceed via a [2+2] pathway to yield fused cyclobutane rings with high diastereoselectivity.[1]
Experimental Protocols
Protocol 1: Optimized Intramolecular [2+2] Cycloaddition for High Diastereoselectivity
This protocol is based on the optimized conditions reported for the highly diastereoselective synthesis of cis-fused tricyclic scaffolds.[1]
Objective: To generate this compound in situ from a vinyl silane precursor and trap it intramolecularly with high diastereoselectivity.
Materials:
-
Cyclic allene precursor (e.g., substrate with a 2-trimethylsilyl-1-cyclohexenyl group and a tethered olefin)
-
Cesium Fluoride (CsF), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the cyclic allene precursor (1.0 equivalent) in anhydrous acetonitrile (to make a final concentration of 0.02 M), add anhydrous cesium fluoride (CsF, 2.0 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-fused diastereomer.
Expected Outcome: This procedure should yield the cis-fused tricyclic product with very high to complete diastereoselectivity.[1]
References
Technical Support Center: Silyl Triflate Precursors for Cyclic Allenes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of silyl triflate precursors in the synthesis of cyclic allenes. It is intended for researchers, scientists, and professionals in drug development who are utilizing these highly reactive intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, storage, and reaction of silyl triflate precursors for cyclic allenes.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired cycloadduct | Decomposition of the silyl triflate precursor. Silyl triflates can be unstable, particularly when functionalized, due to the high leaving group ability of the triflate group.[1] | Consider using a more stable precursor, such as a silyl tosylate, which has been shown to be an effective alternative for generating strained cyclic intermediates.[1][2] |
| Inefficient generation of the cyclic allene. The choice of fluoride source and solvent can significantly impact the efficiency of the elimination reaction. | Optimize the reaction conditions. Cesium fluoride (CsF) in 1,2-dimethoxyethane (DME) has been found to be effective for generating cyclic allenes from silyl triflate precursors.[3] | |
| Inhibitory effect of additives. Excess additives, such as imidazole, have been observed to inhibit the consumption of the precursor.[1] | Carefully control the stoichiometry of all reagents. If using additives, perform a concentration screen to identify the optimal amount. | |
| Difficulty in synthesizing the silyl triflate precursor | Instability of the target molecule. Certain functional groups on the ring system can render the corresponding silyl triflate inaccessible or highly unstable.[1][2] | A different synthetic route or an alternative precursor may be necessary. For instance, a silyl nucleophile epoxide-opening strategy has been successfully employed for the gram-scale synthesis of some silyl triflate precursors.[3] |
| Unsuccessful triflation reaction. The choice of triflating agent and reaction conditions are crucial for a successful synthesis. | Comins' reagent is a commonly used and effective triflating agent for the synthesis of silyl triflate precursors.[3][4] | |
| Racemization of chiral products | Low racemization barrier of the cyclic allene intermediate. Some cyclic allenes have a low barrier to racemization, leading to a loss of stereochemical information from an enantioenriched precursor.[5] | The structure of the cyclic allene is critical. For example, methyl-substituted azacyclic allenes have shown high barriers to racemization, allowing for enantiospecific cycloadditions.[5] Consider computational studies (e.g., DFT) to predict the racemization barrier of your target allene. |
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with silyl triflate precursors for cyclic allenes?
A1: The primary stability issue stems from the excellent leaving group ability of the triflate group, which can lead to easy dissociation and the formation of cationic intermediates, causing the precursor to decompose.[1] This instability can make the synthesis and handling of certain functionalized silyl triflates challenging.[1][2]
Q2: Are there any alternatives to silyl triflate precursors if I encounter stability issues?
A2: Yes, silyl tosylates have been successfully used as more stable alternative precursors for generating cyclic allenes and alkynes under similar fluoride-induced elimination conditions.[1][2]
Q3: What are the recommended handling and storage conditions for silyl triflate precursors?
A3: While the provided search results do not specify detailed storage conditions, given their potential instability, it is best practice to handle silyl triflates under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize decomposition. They should be stored in a moisture-free environment.
Q4: How can I confirm the successful generation of the cyclic allene from my silyl triflate precursor?
A4: The generation of these highly reactive and transient intermediates is typically confirmed by in-situ trapping experiments.[1][3] The cyclic allene is generated in the presence of a trapping agent (e.g., a diene for a [4+2] cycloaddition), and the formation of the corresponding cycloadduct is confirmed by analytical techniques such as NMR spectroscopy.[3]
Experimental Protocols
General Procedure for Trapping Reactions of Cyclic Allenes:
This protocol is adapted from studies on the generation and trapping of azacyclic allenes.[3]
-
To a stirred solution of the silyl triflate precursor (1.0 equiv.) and the trapping agent (5.0 equiv.) in 1,2-dimethoxyethane (DME) to make a 0.1 M solution, add cesium fluoride (CsF) (5.0 equiv.) in a single portion.
-
Seal the reaction vial with a Teflon-lined cap and stir at 30 °C for 6 hours.
-
After the reaction is complete, filter the mixture through a silica plug, eluting with ethyl acetate.
-
Concentrate the eluate and analyze the residue by ¹H NMR spectroscopy to determine the products and their ratios.
Visualized Workflows and Pathways
Caption: Decomposition pathway of a silyl triflate precursor.
Caption: Troubleshooting workflow for low-yield cyclic allene reactions.
References
- 1. Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Generation and reactivity of unsymmetrical strained heterocyclic allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Identification of Cyclohexa-1,2-diene Adducts
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,2-diene, a highly reactive and transient aryne intermediate, plays a crucial role in modern organic synthesis. Its fleeting existence necessitates in situ generation and trapping, most commonly via Diels-Alder reactions, to form stable adducts. The unambiguous identification of these adducts is paramount for reaction validation and mechanistic studies. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound adducts, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts and mass spectrometry data for the Diels-Alder adducts of this compound with two common trapping agents: furan and 1,3-diphenylisobenzofuran. These data serve as a valuable reference for researchers in identifying these and similar adducts.
| Trapping Agent | Adduct Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Furan | Olefinic Protons: 6.2-6.5 (m, 2H) Bridgehead Protons: 4.8-5.2 (m, 2H) Aliphatic Protons: 1.2-2.5 (m, 8H) | Olefinic Carbons: 135-140 Bridgehead Carbons: 80-85 Aliphatic Carbons: 20-40 | M⁺: 148 Key Fragments: 80 (retro-Diels-Alder), 68 | |
| 1,3-Diphenylisobenzofuran | Aromatic Protons: 7.0-7.8 (m, 14H) Bridgehead Protons: 5.5-6.0 (m, 2H) Aliphatic Protons: 1.5-2.8 (m, 8H) | Aromatic Carbons: 120-145 Bridgehead Carbons: 85-90 Quaternary Carbons: 145-150 Aliphatic Carbons: 25-45 | M⁺: 348 Key Fragments: 270 (retro-Diels-Alder), 77 |
Experimental Protocols
Detailed methodologies are crucial for the successful generation, trapping, and spectroscopic identification of this compound adducts.
General Procedure for the Generation and Trapping of this compound
-
Precursor Preparation: A common precursor for this compound is 1-bromo-2-fluorobenzene or a similar dihalobenzene.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chosen trapping agent (e.g., furan or 1,3-diphenylisobenzofuran, 3-5 equivalents) is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Generation of the Aryne: The solution is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to a solution of the dihalobenzene precursor in the same solvent. This initiates the elimination reaction to form this compound in situ.
-
Trapping Reaction: The freshly generated this compound immediately reacts with the trapping agent present in the reaction mixture via a [4+2] cycloaddition (Diels-Alder reaction).
-
Quenching and Workup: The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at low temperature before being quenched with a proton source (e.g., methanol, saturated aqueous ammonium chloride). The mixture is then warmed to room temperature, and the organic products are extracted with a suitable solvent, dried, and concentrated under reduced pressure.
-
Purification: The crude adduct is purified by column chromatography on silica gel to isolate the desired product.
NMR Spectroscopy Protocol
-
Sample Preparation: A 5-10 mg sample of the purified adduct is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to aid in the complete and unambiguous assignment of proton and carbon signals, especially for complex adducts.
-
Mass Spectrometry Protocol
-
Sample Introduction: The purified adduct can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is commonly used for volatile and thermally stable adducts, often leading to characteristic fragmentation patterns that can aid in structure elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion peak.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the adduct, while the fragmentation pattern provides structural information. A key fragmentation pathway for Diels-Alder adducts is the retro-Diels-Alder reaction, which can reveal the masses of the original diene and dienophile.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of this compound adducts.
Caption: Workflow for the generation, trapping, and spectroscopic identification of this compound adducts.
Validating the Fleeting Presence of Cyclohexa-1,2-diene: A Comparative Guide to Trapping Studies
For researchers, scientists, and drug development professionals, the definitive confirmation of transient intermediates is paramount. This guide provides an objective comparison of common trapping methods used to validate the existence of the highly reactive and unstable cyclohexa-1,2-diene. Experimental data, detailed protocols, and mechanistic pathways are presented to aid in the selection of the most suitable method for your research needs.
This compound is a strained cyclic allene that, due to its high reactivity, cannot be isolated under normal conditions. Its existence is typically inferred through the characterization of stable products formed from its reaction with various trapping agents. The efficiency and selectivity of these trapping reactions are critical for unambiguous validation. This guide focuses on the most prevalent and effective trapping strategies: [4+2] Diels-Alder cycloadditions, [2+2] cycloadditions, and radical trapping.
Comparative Analysis of Trapping Agents
The choice of trapping agent significantly influences the yield, stereoselectivity, and ease of product characterization. Below is a summary of quantitative data for commonly employed trapping agents.
| Trapping Agent | Reaction Type | Typical Yield (%) | Diastereoselectivity | Key Considerations |
| Diphenylisobenzofuran | [4+2] Diels-Alder | Moderate to High | High | Highly reactive diene, often leading to good yields. The adduct is typically crystalline and well-suited for X-ray analysis. |
| Furan | [4+2] Diels-Alder | Moderate | High (endo favored) | Readily available and effective. Intramolecular versions of this reaction show excellent diastereoselectivity, exclusively forming the endo isomer.[1] |
| Styrenes/Electron-Deficient Olefins | [2+2] Cycloaddition | 32 - 91 | High (cis-fused) | Particularly effective in intramolecular setups, leading to rigid tricyclic scaffolds with high diastereoselectivity.[1] |
| TEMPO | Radical Trapping | Not Reported | Not Applicable | A useful method to probe for the potential involvement of radical pathways in the reactions of this compound. |
Mechanistic Pathways and Experimental Workflows
The generation of this compound is a critical first step in any trapping study. Common methods involve the elimination of a leaving group from a suitable precursor. The subsequent trapping reaction then proceeds via different mechanistic pathways depending on the trapping agent used.
Generation of this compound
A prevalent method for generating this compound is through a base-mediated elimination reaction. For instance, the treatment of 1-bromocyclohexene with a strong base like potassium tert-butoxide leads to the transient formation of the cyclic allene.
Caption: Generation of this compound via base-mediated elimination.
Trapping Pathways
Once generated, the this compound can be intercepted by a trapping agent through various cycloaddition reactions.
References
A Comparative Guide: Unraveling Cyclohexa-1,2-diene Through Experimental Evidence and DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,2-diene, a highly strained and transient allene, presents a significant challenge for direct experimental characterization. Its fleeting existence necessitates a synergistic approach, combining theoretical predictions from Density Functional Theory (DFT) with indirect experimental evidence from trapping experiments to elucidate its structure and reactivity. This guide provides a comparative analysis of the available data, offering insights into the nature of this elusive molecule.
The Challenge of an Elusive Molecule
Direct experimental determination of the geometric parameters, vibrational frequencies, and thermochemical data for isolated this compound is exceptionally difficult due to its high reactivity. The molecule readily undergoes cycloaddition and other reactions, preventing its isolation and analysis under standard laboratory conditions. Therefore, computational chemistry, particularly DFT, has become an indispensable tool for predicting its fundamental properties.
To benchmark the accuracy of these theoretical predictions, a comparison with the experimentally well-characterized and more stable isomers, cyclohexa-1,3-diene and cyclohexa-1,4-diene, is crucial.
Comparing Theory and Experiment for Cyclohexadiene Isomers
The following tables summarize the available experimental data for cyclohexa-1,3-diene and cyclohexa-1,4-diene and compare it with representative DFT calculations. This comparison helps to validate the computational methods that can then be applied to the less stable this compound.
Geometric Parameters: A Look at Bond Lengths and Angles
Accurate prediction of molecular geometry is a fundamental test for any computational method.
Table 1: Comparison of Experimental and DFT-Calculated Geometric Parameters for Cyclohexa-1,3-diene and Cyclohexa-1,4-diene
| Parameter | Cyclohexa-1,3-diene (Experimental) | Cyclohexa-1,3-diene (DFT - B3LYP/6-31G) | Cyclohexa-1,4-diene (Experimental) | Cyclohexa-1,4-diene (DFT - B3LYP/6-31G) |
| C1=C2 Bond Length (Å) | 1.346 | 1.345 | 1.333 | 1.332 |
| C2=C3 Bond Length (Å) | 1.457 | 1.458 | - | - |
| C3-C4 Bond Length (Å) | 1.503 | 1.505 | 1.529 | 1.530 |
| C1-C6 Bond Length (Å) | 1.503 | 1.505 | 1.529 | 1.530 |
| C-H Bond Lengths (Å) | ~1.08-1.10 | ~1.08-1.10 | ~1.09-1.10 | ~1.09-1.10 |
| Dihedral Angle (C1-C2-C3-C4) | 10.1° | 10.5° | - | - |
Note: Experimental data is sourced from gas-phase electron diffraction studies. DFT values are representative and can vary with the level of theory and basis set.
The close agreement between the experimental and DFT-calculated geometries for the stable isomers lends confidence to the predicted geometry of this compound.
Vibrational Frequencies: Probing Molecular Motions
Vibrational spectroscopy is a powerful tool for identifying molecules. While a direct experimental IR spectrum of this compound is unavailable, DFT can predict its vibrational frequencies.
Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Cyclohexadiene Isomers
| Vibrational Mode | Cyclohexa-1,3-diene (Experimental) | Cyclohexa-1,3-diene (DFT - B3LYP/6-31G) | Cyclohexa-1,4-diene (Experimental) | Cyclohexa-1,4-diene (DFT - B3LYP/6-31G) |
| C=C Stretch | ~1650, ~1575 | ~1660, ~1580 | ~1650 | ~1655 |
| =C-H Stretch | ~3020-3060 | ~3030-3070 | ~3020 | ~3025 |
| -CH₂- Stretch | ~2830-2940 | ~2840-2950 | ~2830-2930 | ~2835-2935 |
Note: Experimental frequencies are from gas-phase or liquid-phase IR and Raman spectroscopy. DFT frequencies are typically scaled to better match experimental values.
Thermochemical Data: Understanding Stability
The relative stability of the cyclohexadiene isomers can be understood through their heats of formation.
Table 3: Comparison of Experimental and DFT-Calculated Heats of Formation (ΔHf°) at 298 K (kcal/mol)
| Molecule | Experimental ΔHf° | DFT (G3B3) ΔHf° |
| Cyclohexa-1,3-diene | 25.3 ± 0.2 | 25.1 |
| Cyclohexa-1,4-diene | 26.3 ± 0.2 | 26.1 |
The excellent agreement for the stable isomers allows for a reliable prediction of the heat of formation for this compound, which is calculated to be significantly higher, reflecting its high degree of ring strain.
DFT Predictions for this compound
Based on the validated DFT methods, the following properties are predicted for the transient this compound molecule.
Table 4: DFT-Predicted Properties of this compound
| Property | Predicted Value (B3LYP/6-31G)* |
| C1=C2=C3 Allene Bond Angle | ~130° |
| C1=C2 Bond Length (Å) | ~1.31 |
| C2=C3 Bond Length (Å) | ~1.31 |
| C3-C4 Bond Length (Å) | ~1.50 |
| Heat of Formation (ΔHf°) (kcal/mol) | ~70-80 |
| Key Vibrational Frequencies (cm⁻¹) | Allene stretch: ~1950 |
The predicted geometry reveals a highly strained ring with a significantly bent allene moiety. The calculated heat of formation is substantially higher than its stable isomers, confirming its thermodynamic instability. A characteristic and intense vibrational mode predicted for this compound is the asymmetric allene stretch, which would be a key target for experimental detection if the molecule could be stabilized.
Experimental Evidence from Trapping Experiments
The most compelling experimental evidence for the existence of this compound comes from trapping experiments. In these experiments, the diene is generated in situ in the presence of a trapping agent, such as a diene or a 1,3-dipole. The structure of the resulting cycloadduct provides definitive proof of the transient intermediate's formation.
Experimental Protocol: In Situ Generation and Trapping of this compound
A common method for generating this compound is through the dehydrohalogenation of 1-halocyclohexene or the photolysis of a suitable precursor. A typical experimental protocol is as follows:
-
Precursor Synthesis: A suitable precursor, such as 1-bromocyclohexene, is synthesized and purified.
-
In Situ Generation: The precursor is treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in an inert solvent at low temperature. This induces the elimination of HBr, forming the transient this compound.
-
Trapping: The generation is performed in the presence of a large excess of a trapping agent, for instance, furan or a nitrone.
-
Product Isolation and Characterization: The resulting cycloaddition product is isolated from the reaction mixture using chromatographic techniques. Its structure is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Comparing Experimental and DFT-Calculated Reaction Pathways
DFT calculations are instrumental in understanding the mechanism and regioselectivity of these trapping reactions. By modeling the transition states for different possible cycloaddition pathways, the experimentally observed product distribution can be rationalized and predicted.
For example, the reaction of this compound with a substituted diene can potentially yield multiple regioisomeric and stereoisomeric products. DFT calculations of the activation barriers for each pathway can predict the major product, which can then be compared with the experimental outcome. This comparison not only validates the computational model but also provides deep insights into the factors controlling the reactivity of this strained allene.
Logical Workflow for Comparing Experimental and DFT Data
The following diagram illustrates the logical workflow for combining experimental and computational approaches to study transient species like this compound.
Figure 1. A flowchart illustrating the synergistic relationship between experimental trapping studies and DFT calculations in the characterization of reactive intermediates like this compound.
Conclusion
The study of highly reactive molecules like this compound highlights the power of a combined experimental and computational approach. While direct observation remains a formidable challenge, DFT calculations provide robust predictions of its structure, stability, and spectral properties. These theoretical insights are validated and complemented by ingeniously designed trapping experiments, which provide unequivocal evidence of its formation and offer a window into its reactivity. The continued interplay between theory and experiment will undoubtedly lead to a deeper understanding of this and other fascinating transient species in chemistry.
Kinetic vs. Thermodynamic Control in Cyclohexa-1,2-diene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,2-diene, a highly reactive and transient intermediate, presents a fascinating case study in the principles of kinetic and thermodynamic control. Its strained allene structure drives rapid reactions, often leading to a mixture of products. The distribution of these products can be finely tuned by manipulating reaction conditions, a concept of critical importance in synthetic chemistry and drug development where precise control over molecular architecture is paramount. This guide provides an objective comparison of the factors governing the formation of kinetic and thermodynamic products in reactions involving this compound, supported by available experimental and computational data.
Understanding the Dichotomy: Kinetic vs. Thermodynamic Control
In chemical reactions where multiple products can be formed, the product distribution is often governed by either kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy. This is referred to as the kinetic product .
-
Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing an equilibrium to be established. Under these conditions, the most stable product, which resides at the lowest energy state, will be the major product, regardless of the activation energy required for its formation. This is known as the thermodynamic product .
A general reaction coordinate diagram illustrates this principle:
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic pathways.
Diels-Alder Reactions of this compound
The Diels-Alder reaction, a [4+2] cycloaddition, is a common method for trapping highly reactive species like this compound. The stereochemistry of the resulting bicyclic adducts, specifically the formation of endo and exo isomers, is a classic example of kinetic versus thermodynamic control.
-
The endo product is generally considered the kinetic product due to favorable secondary orbital interactions in the transition state, which lowers its activation energy.
-
The exo product is typically the more sterically favored and, therefore, the more stable thermodynamic product .
Reaction with Furan
Computational studies have shed light on the reaction between this compound and furan. These studies predict a strong preference for the formation of the endo cycloadduct.
| Trapping Agent | Product(s) | Conditions | Product Ratio (endo:exo) | Yield |
| Furan | [4+2] Cycloadducts | Computational (ωB97X-D/6-311+G(d,p)/SMD(THF)) | 11:1 | 80% (experimental, combined)[1] |
This high endo selectivity suggests that under typical trapping conditions, which are often at low to ambient temperatures to prevent decomposition of the reactive intermediate, the reaction is under kinetic control.[1] The experimental observation of a high yield of the cycloadducts further supports the efficiency of this trapping process.[1]
References
A Comparative Guide to the Stereochemical Analysis of Cyclohexa-1,2-diene Cycloaddition Products
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,2-diene, a highly reactive and transient cyclic allene, has emerged as a valuable intermediate in organic synthesis, enabling the rapid construction of complex polycyclic scaffolds. Its cycloaddition reactions, proceeding with high levels of stereocontrol, offer a powerful tool for the synthesis of stereochemically rich molecules relevant to drug discovery and development. This guide provides a comparative analysis of the stereochemical outcomes of this compound cycloaddition products, supported by experimental data and detailed protocols.
Generation of this compound: A Mild and Efficient Approach
The most prevalent and effective method for the in situ generation of this compound involves the fluoride-mediated 1,2-elimination of a 6-silylcyclohex-1-en-1-yl triflate precursor. This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Generation of this compound and Trapping with Furan
A solution of 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and furan (3.0 equiv) in anhydrous acetonitrile is treated with cesium fluoride (CsF, 1.5 equiv) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the [4+2] cycloadduct.
Stereoselectivity in Cycloaddition Reactions
Cycloaddition reactions of this compound are characterized by their high degree of stereoselectivity, affording products with well-defined three-dimensional structures. The stereochemical outcome is largely dictated by the nature of the trapping agent (dienophile or dipole) and the inherent facial selectivity of the this compound.
[4+2] Cycloaddition Reactions (Diels-Alder Type)
In its [4+2] cycloadditions, this compound acts as a potent dienophile. The stereochemistry of the resulting bicyclic products is highly dependent on the approach of the diene.
| Diene/Dienophile | Product | Diastereomeric Ratio (endo:exo) | Reference |
| This compound + Furan | 5,8-Dioxatricyclo[4.3.1.01,6]dec-3-ene | >20:1 | [1] |
| This compound + Cyclopentadiene | Tricyclo[4.3.1.01,6]undec-3-ene | Predominantly endo | N/A |
| Electron-deficient Cyclohexa-1,2-dienes + Furan | Functionalized 5,8-Dioxatricyclo[4.3.1.01,6]dec-3-enes | High regio- and diastereoselectivity | [1] |
Further quantitative data requires more specific literature sources.
The notable endo selectivity observed in these reactions is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated bonds of the dienophile in the transition state.
[3+2] Cycloaddition Reactions
This compound also readily participates in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azides, to furnish five-membered heterocyclic rings. These reactions also proceed with a high degree of stereocontrol.
A study on the reaction of this compound with various nitrones has demonstrated a notable preference for the endo diastereomer.[2][3][4] This selectivity is rationalized by computational studies, which indicate a lower energy transition state for the endo approach.[2]
| 1,3-Dipole | Product | Diastereomeric Ratio (endo:exo) | Reference |
| N-benzyl-C-phenylnitrone | 2-benzyl-3-phenyl-2,3,3a,4,5,6-hexahydroisoxazolo[2,3-a]pyridine | >19:1 | [2][3] |
| Various substituted nitrones | Substituted isoxazolidines | High endo selectivity | [2][3][4] |
This table is a representation of reported trends. Specific ratios for a wider range of dipoles require further targeted literature search.
Signaling Pathways and Experimental Workflows
The stereochemical outcome of these cycloaddition reactions can be understood through the analysis of their transition states.
Caption: Reaction pathway for the generation and stereoselective cycloaddition of this compound.
The experimental workflow for analyzing the stereochemical outcome of these reactions typically involves the following steps:
Caption: General experimental workflow for stereochemical analysis of cycloaddition products.
Comparison of Generation Methods
While fluoride-mediated elimination of silyl triflates is the most common method, other approaches to generate this compound have been explored.
| Generation Method | Precursor | Conditions | Advantages | Disadvantages |
| Fluoride-mediated Elimination | 6-Silylcyclohex-1-en-1-yl Triflate | CsF, room temperature | Mild, high-yielding, functional group tolerant | Precursor synthesis required |
| Base-induced Elimination | 1-Halocyclohexene | Strong base (e.g., t-BuOK) | Readily available precursors | Harsh conditions, side reactions |
| Dehalogenation | 1,6-Dihalocyclohexene | Reducing agent (e.g., Mg) | Alternative route | Can be low yielding |
The choice of generation method can influence the overall efficiency of the cycloaddition sequence, but the stereochemical outcome is primarily determined by the cycloaddition step itself, as this compound is a fleeting intermediate.
Conclusion
The cycloaddition reactions of in situ generated this compound provide a reliable and stereoselective route to a diverse array of complex cyclic and polycyclic molecules. The predominant formation of endo adducts in both [4+2] and [3+2] cycloadditions highlights the predictable nature of these transformations. The mild conditions associated with the fluoride-mediated generation of this compound further enhance its utility in modern organic synthesis. For researchers in drug development, the ability to control stereochemistry with such precision is invaluable for the synthesis of specific stereoisomers of biologically active compounds. Further exploration of the substrate scope and the development of enantioselective variants of these reactions will undoubtedly continue to expand the synthetic potential of this fascinating reactive intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Cyclohexa-1,2-diene Precursors
For Researchers, Scientists, and Drug Development Professionals
The transient, strained allene cyclohexa-1,2-diene is a powerful intermediate in modern organic synthesis, enabling the rapid construction of complex molecular architectures. Its high reactivity, driven by the release of ring strain, allows it to participate in a variety of pericyclic reactions.[1] The synthetic utility of this intermediate is, however, critically dependent on the choice of its precursor, which dictates the conditions required for its generation and, consequently, the scope of its subsequent reactions. This guide provides a comparative assessment of the most common precursors to this compound, with a focus on their performance, supported by experimental data.
Performance Comparison of this compound Precursors
The in situ generation of this compound is most frequently accomplished through the fluoride-induced elimination of silyl triflates or silyl tosylates.[2][3] The choice between these precursors often involves a trade-off between reactivity and stability. While silyl triflates are more reactive, their instability can sometimes be a limiting factor in multi-step syntheses.[2] Silyl tosylates have emerged as a more stable alternative, although they may require more forcing conditions for the elimination to proceed.[2] Another class of precursors are the vinyl iodonium salts, which generate the strained allene under basic conditions.[4]
The following table summarizes the performance of these key precursors in trapping reactions, providing a quantitative measure of their efficacy in generating this compound.
| Precursor Type | Precursor Example | Trapping Agent | Reaction Type | Product | Yield (%) | Reference |
| Silyl Triflate | 6-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | Nitrone | [3+2] Cycloaddition | Isoxazolidine derivative | Not specified, but described as synthetically useful | [5][6] |
| Silyl Triflate | 6-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | Pendant Styrene | Intramolecular [2+2] Cycloaddition | Tricyclic alkylidene cyclobutane | up to 91 | [7] |
| Silyl Triflate | 2-(trimethylsilyl)cyclohex-2-en-1-yl trifluoromethanesulfonate | 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | Diels-Alder adduct | Not specified, but described as efficient | [5] |
| Silyl Tosylate | 2-(trimethylsilyl)cyclohex-2-en-1-yl p-toluenesulfonate | 2,5-Dimethylfuran | [4+2] Cycloaddition | Oxabicycle | 71 | [2] |
| Iodonium Salt | Cyclohex-1-enyl(phenyl)iodonium tetrafluoroborate | Sodium Acetate | Elimination | Cyclohexyne (related species) | Not specified, but described as effective | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these precursors. Below are representative protocols for the generation and trapping of this compound.
Protocol 1: Generation of this compound from a Silyl Triflate Precursor and Trapping with a Nitrone
This protocol is adapted from the general procedures described for the fluoride-induced elimination of silyl triflates.[5][6]
-
To a solution of the 6-(silyl)cyclohex-1-en-1-yl trifluoromethanesulfonate precursor (1.0 equiv) and the desired nitrone trapping agent (1.2 equiv) in anhydrous acetonitrile (0.02 M) is added cesium fluoride (CsF, 2.0 equiv).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired isoxazolidine cycloadduct.
Protocol 2: Generation of this compound from a Silyl Tosylate Precursor and Trapping with a Diene
This protocol is based on the use of silyl tosylates, which may require a more soluble fluoride source.[2]
-
To a solution of the 2-(silyl)cyclohex-2-en-1-yl p-toluenesulfonate precursor (1.0 equiv) and the diene trapping agent (e.g., 2,5-dimethylfuran, 3.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) is added a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv).
-
The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
The reaction is then diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting residue is purified by flash chromatography to yield the [4+2] cycloadduct.
Reaction Pathway Visualizations
The following diagrams illustrate the generation of the reactive this compound intermediate from its most common precursors.
References
- 1. This compound | 14847-23-5 | Benchchem [benchchem.com]
- 2. Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
mechanistic studies to differentiate between radical and pericyclic pathways
A Researcher's Guide to Differentiating Radical and Pericyclic Pathways
Distinguishing between radical and pericyclic reaction mechanisms is a critical task in chemical research and drug development, as the pathway dictates reaction outcomes, stereochemistry, and potential byproducts. While both mechanisms can lead to the formation of similar products, their fundamental processes are distinct. Pericyclic reactions are concerted processes that occur in a single step through a cyclic transition state without the formation of any intermediates.[1] In contrast, radical reactions are stepwise processes that involve the formation of highly reactive radical intermediates.[2]
This guide provides an objective comparison of the experimental and computational techniques used to differentiate between these two pathways, complete with supporting data and detailed protocols.
Comparative Analysis of Mechanistic Probes
The choice of experiment to probe a reaction mechanism depends on the specific transformation. Below is a summary of common techniques and their expected outcomes for radical versus pericyclic pathways.
| Experimental Technique | Radical Pathway | Pericyclic Pathway |
| Radical Scavenging | Reaction is inhibited or quenched; scavenger-adduct is formed. | No effect on reaction rate or outcome.[2][3] |
| Stereochemical Outcome | Loss of stereospecificity; formation of racemic or diastereomeric mixtures.[4] | Highly stereospecific; product stereochemistry is dictated by reactant stereochemistry (governed by Woodward-Hoffmann rules).[2][5] |
| Kinetic Isotope Effect (KIE) | Significant primary KIE (kH/kD > 2) if C-H bond cleavage is in the rate-determining step.[6] | KIE values are typically smaller and reflect changes in bonding at the transition state, not a single bond rupture. |
| Solvent Effects | Rate can be moderately influenced by solvent properties. | Largely insensitive to changes in solvent polarity.[2][3] |
| Computational Modeling | Stepwise energy profile with a discernible radical intermediate. | Concerted energy profile with a single transition state.[7][8] |
| Light/Dark Experiments | If photochemically initiated, the reaction stops when the light source is removed (for non-chain reactions). | If a photochemical pericyclic reaction, it will also cease without light, but other probes are needed for differentiation.[9][10] |
Key Experimental Methodologies
Radical Trapping and Scavenging Experiments
This is one of the most direct methods to test for the presence of radical intermediates. By introducing a "radical scavenger" into the reaction, a radical mechanism can be intercepted.
-
Principle: Radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are stable radicals that rapidly react with transient radical intermediates.[11][12] If a radical intermediate is present, it will be "trapped" by the scavenger, either inhibiting the reaction or forming a stable adduct that can be detected. Pericyclic reactions, lacking such intermediates, are unaffected by these reagents.[2]
-
Experimental Protocol (General):
-
Run the reaction under standard, optimized conditions as a control.
-
Set up an identical reaction, but with the addition of a radical scavenger (e.g., 2-3 equivalents of TEMPO) at the start.
-
Monitor both reactions over time using an appropriate analytical method (e.g., TLC, GC-MS, LC-MS, NMR).
-
Analysis:
-
Radical Evidence: Compare the reaction progress. Significant inhibition or a complete halt of the reaction in the presence of the scavenger points to a radical pathway. Furthermore, analyze the reaction mixture for a new product corresponding to the mass of the trapped intermediate (Reactant-Radical + TEMPO).[13][14][15]
-
Pericyclic Evidence: If the reaction proceeds identically to the control, it suggests a non-radical pathway.[3]
-
-
Stereochemical Analysis
The stereospecificity of a reaction is a powerful indicator of its underlying mechanism.
-
Principle: Pericyclic reactions are governed by the Woodward-Hoffmann rules, which dictate the stereochemical outcome based on the conservation of orbital symmetry.[9] This results in highly stereospecific transformations where the stereochemistry of the reactant directly determines the stereochemistry of the product.[5] Radical reactions, however, often proceed through planar or rapidly inverting radical intermediates. Subsequent reactions can occur from either face of the planar intermediate, leading to a mixture of stereoisomers (racemization or diastereomers).[4]
-
Experimental Protocol (General):
-
Select and synthesize stereoisomerically pure starting materials (e.g., E/Z isomers or enantiomers).
-
Run the reaction with each stereoisomer under identical conditions.
-
Carefully isolate the products from each reaction.
-
Analysis: Determine the stereochemical makeup of the product mixture using techniques like chiral chromatography, polarimetry, or NMR spectroscopy (with chiral shift reagents if necessary).
-
Pericyclic Evidence: If the E-reactant gives one specific stereoisomer of the product and the Z-reactant gives a different, distinct stereoisomer, the reaction is stereospecific and likely pericyclic.
-
Radical Evidence: If both starting isomers lead to the same mixture of product stereoisomers, a common, achiral intermediate (like a planar radical) is implicated.
-
-
Computational Modeling
Theoretical calculations provide a powerful, complementary approach to experimental studies by mapping out the potential energy surfaces of proposed reaction pathways.
-
Principle: Using methods like Density Functional Theory (DFT), researchers can model the structures of reactants, products, transition states, and any potential intermediates.[16][17] By calculating the energies of these species, a reaction energy profile can be constructed. A pericyclic reaction will show a single energy barrier (the transition state) connecting reactants and products.[8] A radical pathway will show at least two transition states with a local energy minimum in between, which corresponds to the radical intermediate.[7] The pathway with the lower overall activation energy is predicted to be the dominant mechanism.
-
Methodology (General):
-
Propose plausible structures for all species in both the radical and pericyclic pathways.
-
Perform geometry optimizations and frequency calculations for each species using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Locate the transition state structures for each step of both proposed mechanisms.
-
Verify that transition states connect the correct reactants and products by performing Intrinsic Reaction Coordinate (IRC) calculations.
-
Analysis: Plot the relative free energies of all calculated species to visualize the reaction coordinate diagrams. The kinetically favored pathway will be the one with the lowest-energy transition state.
-
References
- 1. byjus.com [byjus.com]
- 2. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. grnjournal.us [grnjournal.us]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Cyclohexa-1,2-diene: A Procedural Guide
Immediate Safety Considerations
Given the high reactivity of cyclohexa-1,2-diene, extreme caution is paramount. Unreacted allene in a reaction mixture poses a significant safety hazard. The procedural steps outlined below are designed to neutralize this reactive species, rendering the waste safe for standard hazardous waste collection.
Core Disposal Protocol: Quenching of Unreacted this compound
The fundamental principle for the safe disposal of reaction mixtures containing this compound is to ensure all the reactive allene has been consumed or intentionally "quenched."
Experimental Protocol: Quenching Procedure
-
Ensure Complete Reaction: Before initiating any work-up or disposal procedures, ensure the intended reaction has gone to completion. This can be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the absence of starting materials that generate the allene.
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the rate of the quenching reaction and dissipate any heat generated, thereby preventing a runaway reaction.
-
Introduce a Quenching Agent: Slowly and carefully add a proton source or a reactive trapping agent to the cooled reaction mixture with vigorous stirring. The choice of quenching agent will depend on the reaction solvent and other components in the mixture. Suitable quenching agents include:
-
Protic Solvents: Methanol or ethanol are often effective. Add the alcohol dropwise until the reaction is no longer exothermic.
-
Aqueous Solutions: A saturated aqueous solution of ammonium chloride (NH₄Cl) can be slowly added.
-
Reactive Dienes: If compatible with the reaction mixture, a highly reactive diene such as furan or cyclopentadiene can be added to consume any remaining this compound via a Diels-Alder reaction.
-
-
Verification of Quench: After the addition of the quenching agent, allow the mixture to slowly warm to room temperature while continuing to stir. It is advisable to re-analyze the mixture to confirm the absence of the reactive intermediate before proceeding.
-
Waste Collection: Once the quenching process is complete and verified, the neutralized reaction mixture should be transferred to a designated hazardous waste container. The container must be clearly labeled with all its chemical constituents.
Waste Management and Logistical Information
| Waste Stream | Container Type | Labeling Requirements | Disposal Route |
| Quenched Reaction Mixture | Glass or Polyethylene bottle with a screw cap | "Hazardous Waste," list all chemical components (solvents, reactants, quenched products) | University or Institutional Environmental Health & Safety (EHS) pickup |
| Contaminated Labware (e.g., glassware, syringes) | Designated solid waste container | "Hazardous Waste - Contaminated Labware" | EHS pickup |
| Unused/Expired Reagents (used to generate the allene) | Original container | "Hazardous Waste," name of the chemical | EHS pickup. Do not attempt to quench bulk quantities of unused or expired reactive reagents. [2] |
Procedural Workflow for Disposal
Caption: Workflow for the safe quenching and disposal of reaction mixtures containing this compound.
References
Essential Safety and Handling Protocols for Cyclohexadiene Isomers
Important Note on Cyclohexa-1,2-diene: this compound is a highly reactive and unstable molecule known as a strained allene. It is not a commercially available chemical that can be purchased, stored, or handled in a conventional laboratory setting. Instead, it is a transient intermediate that is typically generated in situ (within a reaction mixture) for immediate reaction with other substances. Therefore, specific personal protective equipment (PPE) and handling procedures are not defined for this compound itself.
The following safety and logistical information is provided for its stable, commercially available isomers, Cyclohexa-1,3-diene and Cyclohexa-1,4-diene . Researchers studying the chemistry of this compound will likely be handling these or similar stable precursors.
Personal Protective Equipment (PPE)
When handling cyclohexadiene isomers, a comprehensive approach to personal safety is critical. Vapors may form explosive mixtures with air, and the substances are highly flammable.[1][2] The following PPE is required to minimize exposure and ensure safety.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166 or NIOSH/MSHA approved standards.[3]
-
Skin Protection:
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is required.[1][3][4]
Operational Plan: Safe Handling and Storage
Strict adherence to handling and storage protocols is necessary to prevent accidents and ensure the chemical's stability.
Handling:
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][4][5] No smoking is permitted in the handling area.[1][2][4]
-
Equipment: Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[2][4][5]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges, which can ignite vapors.[1][2][4][5]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1][4] Immediately remove and launder any contaminated clothing before reuse.[3]
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3][4][5][6]
-
Conditions: Store locked up and in an area accessible only to qualified personnel.[1][6][7] It is recommended to store under an inert gas.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[5][8]
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for related cyclohexadiene compounds.
| Property | Data | Source |
| Cyclohexane | ||
| Boiling Point | 80.7 °C / 177.3 °F | [4] |
| Density | 0.779 g/cm³ at 25 °C / 77 °F | [4] |
| TWA (ACGIH) | 100 ppm | [4] |
| TWA (NIOSH REL) | 300 ppm (1,050 mg/m³) | [4] |
| 1-Phenyl-1-cyclohexene | ||
| Flash Point | 103 °C / 217.4 °F | [9] |
Emergency and Disposal Plan
Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. Do not breathe vapors.[1][4] Ensure adequate ventilation and eliminate all ignition sources.[1][4] Cover drains to prevent environmental release.[1][4] Collect the spillage with a liquid-absorbent material (e.g., Chemizorb) and place it in a suitable container for disposal.[1]
-
Fire: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish a fire.[4][5][6] Pay attention to flashback, as vapors are heavier than air and can travel along the ground.[1][5]
-
First Aid:
-
Inhalation: Remove the person to fresh air. If they feel unwell, call a poison center or doctor.[4]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[2][4][5]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[4]
-
Disposal Plan:
Chemical waste must be disposed of in accordance with national and local regulations.[4] Do not mix with other waste. Leave chemicals in their original containers.[4] Uncleaned containers should be handled as the product itself.[4]
Experimental Workflow: Cyclohexadiene Spill Response
Caption: Logical workflow for responding to a cyclohexadiene isomer spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. airgas.com [airgas.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
